molecular formula C7H3FN2O2 B1304810 4-Fluoro-2-nitrobenzonitrile CAS No. 80517-21-1

4-Fluoro-2-nitrobenzonitrile

Cat. No.: B1304810
CAS No.: 80517-21-1
M. Wt: 166.11 g/mol
InChI Key: MNEAKKQYFSYZEU-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3FN2O2 and its molecular weight is 166.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEAKKQYFSYZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379152
Record name 4-fluoro-2-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80517-21-1
Record name 4-fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80517-21-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis and purification methodologies, analytical techniques, safety protocols, and applications in drug discovery.

Core Properties and Data

This compound, identified by the CAS Number 80517-21-1 , is a substituted aromatic nitrile with the molecular formula C₇H₃FN₂O₂.[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzonitrile scaffold, makes it a versatile building block in organic synthesis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 80517-21-1[1]
Molecular Formula C₇H₃FN₂O₂[1]
Molecular Weight 166.11 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 71 °C[2]
Boiling Point 145-150 °C (at 11.25 Torr)[2]
Density (Predicted) 1.41 ± 0.1 g/cm³[2]
Solubility Insoluble in cold water; soluble in many organic solvents.
Storage Temperature Room Temperature, sealed in a dry environment.[1][2]

Synthesis and Purification

Proposed Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol for the synthesis of this compound from 4-Fluoro-2-nitroaniline.

Materials:

  • 4-Fluoro-2-nitroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Ice

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Diazotization: 4-Fluoro-2-nitroaniline is dissolved in a cooled, aqueous solution of hydrochloric acid. While maintaining a low temperature (0-5 °C) with an ice bath, a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The reaction is typically stirred for a short period at this temperature.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to this copper cyanide solution. The reaction mixture is often gently warmed to facilitate the replacement of the diazonium group with a nitrile group, leading to the formation of this compound. Nitrogen gas is evolved during this step.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude product obtained after solvent evaporation can be purified by recrystallization. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water or toluene and hexane.[4]

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline Diazonium Salt Diazonium Salt 4-Fluoro-2-nitroaniline->Diazonium Salt NaNO2, HCl, 0-5°C This compound This compound Diazonium Salt->this compound CuCN, NaCN Crude Product Crude Product This compound->Crude Product Extraction Pure Product Pure Product Crude Product->Pure Product Recrystallization

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR spectroscopy are invaluable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. For operations that may generate dust, a respirator is recommended.

  • First Aid:

    • Ingestion: Immediately call a poison control center or doctor.

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery

Fluorinated benzonitriles are important intermediates in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be a key pharmacophore or a synthetic handle for further modifications.

While a specific drug synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of inhibitors for various kinase families. For instance, related fluoro-nitroaromatic compounds are used in the synthesis of inhibitors targeting pathways involving kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).

General Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis This compound This compound Intermediate_A Functionalized Intermediate This compound->Intermediate_A Nucleophilic Substitution / Reduction Kinase_Inhibitor Final Kinase Inhibitor Intermediate_A->Kinase_Inhibitor Coupling Reactions

Caption: A generalized synthetic workflow for kinase inhibitors.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined properties and versatile reactivity make it a key starting material for the synthesis of complex molecules. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses in drug discovery and beyond.

References

4-Fluoro-2-nitrobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

  • IUPAC Name: this compound[1]

  • Chemical Structure:

    Chemical structure of this compound

    (Image Source: PubChem CID 2774652)

  • SMILES: C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C#N[1]

  • InChI: InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₃FN₂O₂PubChem[1], ChemScene[2]
Molecular Weight 166.11 g/mol PubChem[1], ChemScene[2]
Appearance Light yellow to yellow solidChemicalBook[3]
Melting Point 71 °CChemicalBook[3], ChemWhat
Boiling Point 145-150 °C at 11.25 TorrChemicalBook[3]
Density 1.41±0.1 g/cm³ (Predicted)ChemicalBook[3]
CAS Number 80517-21-1PubChem[1], ChemScene[2]

Experimental Protocol: Synthesis of a Structural Isomer

Objective: To synthesize 2-Fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline.

Materials:

  • 2-fluoro-4-nitroaniline

  • Sodium nitrite

  • Hydrobromic acid

  • Cuprous cyanide

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene

  • Ice

  • Water

Procedure:

  • Diazotization: A solution of sodium nitrite in water is added dropwise to a cooled (0-5 °C) solution of 2-fluoro-4-nitroaniline in hydrobromic acid. The reaction mixture is stirred for a set period at this temperature to ensure the complete formation of the diazonium salt.

  • Cyanation: In a separate reaction vessel, a solution of cuprous cyanide in NMP and toluene is prepared. The previously prepared diazonium salt solution is then added slowly to this mixture.

  • Reaction and Work-up: The reaction mixture is heated to facilitate the substitution of the diazonium group with a cyanide group. After the reaction is complete, the mixture is cooled and poured into water.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to obtain pure 2-Fluoro-4-nitrobenzonitrile.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of a fluoronitrobenzonitrile, based on the protocol described above.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_reagents start 2-Fluoro-4-nitroaniline diazonium Diazonium Salt Formation start->diazonium NaNO2, HBr, 0-5°C cyanation Cyanide Substitution diazonium->cyanation Addition to Cyanide Solution product 2-Fluoro-4-nitrobenzonitrile cyanation->product Heating & Work-up reagent CuCN in NMP/Toluene reagent->cyanation

Caption: Synthetic pathway for a fluoronitrobenzonitrile.

References

4-Fluoro-2-nitrobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical specifications for 4-Fluoro-2-nitrobenzonitrile, a chemical compound relevant to researchers, scientists, and professionals in drug development. The data is presented for easy reference and comparison.

Chemical and Physical Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C7H3FN2O2[1][2][3]
Molecular Weight 166.11 g/mol [1][2]
Monoisotopic Mass 166.01785550 Da[1]
Appearance Light yellow to yellow solid[4]
Melting Point 71 °C[4]
Boiling Point 145-150 °C at 11.25 Torr[4]
Density (Predicted) 1.41 ± 0.1 g/cm³[4]
CAS Number 80517-21-1[1][3]

As this document focuses on the intrinsic molecular properties of this compound, detailed experimental protocols or biological signaling pathways are not applicable. Therefore, no diagrams are included.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-2-nitrobenzonitrile, a key intermediate in various synthetic applications. The document presents quantitative data, outlines standard experimental protocols for property determination, and illustrates the relationships between the compound's characteristics.

Core Physicochemical Data

This compound is a solid compound, appearing as a yellow crystalline powder or solid at room temperature[1][2]. Its key physical properties are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

PropertyValueConditionsSource
Melting Point 69.0 - 78.0 °CClear Melt[1]
71 °CNot Specified[2]
Boiling Point 145 - 150 °C11.25 Torr[2]
Molecular Formula C₇H₃FN₂O₂-[1][3]
CAS Number 80517-21-1-[1]
Appearance Yellow Crystals or PowderAmbient[1][2]

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory methodologies for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point range of 69.0-78.0 °C suggests a standard capillary melting point apparatus was likely used for its determination[1].

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, mortar and pestle.

  • Procedure:

    • A small, finely ground sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid sample has completely liquefied (the "clear melt" point) is recorded as the end of the melting range.

    • The process is typically repeated to ensure accuracy.

2.2. Boiling Point Determination (Vacuum Distillation)

The boiling point is reported at a reduced pressure (145-150 °C at 11.25 Torr), which is a common practice for compounds that may decompose at their atmospheric boiling point[2].

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Apparatus: Short-path distillation apparatus, round-bottom flask, condenser, receiving flask, vacuum pump, manometer, heating mantle, and thermometer.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask with boiling chips.

    • The distillation apparatus is assembled and connected to a vacuum pump and a manometer to monitor the pressure.

    • The system is evacuated to the desired pressure (e.g., 11.25 Torr).

    • The sample is gradually heated using a heating mantle.

    • The temperature of the vapor is monitored with a thermometer placed at the vapor outlet leading to the condenser.

    • The boiling point is recorded as the stable temperature at which the liquid boils and condensate is actively forming on the condenser.

Visualized Relationships and Properties

The following diagram illustrates the logical flow from the compound's identity to its key physical states and properties.

G cluster_compound Compound Identity cluster_properties Physicochemical Properties cluster_states Physical States Compound This compound (C₇H₃FN₂O₂) CAS: 80517-21-1 Appearance Appearance: Yellow Crystalline Solid Compound->Appearance Solid Solid Appearance->Solid MeltingPoint Melting Point: 69-78 °C Liquid Liquid MeltingPoint->Liquid BoilingPoint Boiling Point: 145-150 °C @ 11.25 Torr Gas Gas BoilingPoint->Gas Solid->MeltingPoint Heat Liquid->BoilingPoint Heat

Caption: Logical flow from compound identity to its physical states and properties.

References

4-Fluoro-2-nitrobenzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Fluoro-2-nitrobenzonitrile (CAS No. 80517-21-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₇H₃FN₂O₂[1]
Molecular Weight 166.11 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 71 °C[2]
Boiling Point 145-150 °C at 11.25 Torr[2]
Density 1.41 ± 0.1 g/cm³ (Predicted)[2]
Storage Temperature Room Temperature, Sealed in dry[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 / 4H301: Toxic if swallowedH302: Harmful if swallowed
Acute Toxicity, Dermal3 / 4H311: Toxic in contact with skinH312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Note: The percentages associated with the GHS classifications in some sources indicate the prevalence of that classification in notifications to ECHA, not a probabilistic measure of the hazard.[1]

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to communication and immediate response.

Hazard_Communication Hazard Communication and Response Workflow cluster_identification Hazard Identification cluster_communication Hazard Communication cluster_response Immediate Response H301 Toxic if swallowed Pictograms GHS Pictograms: - Skull and Crossbones - Exclamation Mark H301->Pictograms H311 Toxic in contact with skin H311->Pictograms H315 Causes skin irritation H315->Pictograms H319 Causes serious eye irritation H319->Pictograms H332 Harmful if inhaled H332->Pictograms SignalWord Signal Word: Danger / Warning Pictograms->SignalWord FirstAid First Aid Measures: - IF SWALLOWED: Immediately call a POISON CENTER or doctor. - IF ON SKIN: Wash with plenty of soap and water. - IF IN EYES: Rinse cautiously with water for several minutes. SignalWord->FirstAid

Caption: Workflow for Hazard Identification and Communication.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment for handling this compound.

PPE_Requirements Personal Protective Equipment (PPE) for Handling cluster_ppe Required PPE Handler Researcher/ Scientist EyeProtection Eye Protection Safety goggles or face shield Handler->EyeProtection protects eyes HandProtection Hand Protection Impervious gloves Handler->HandProtection prevents skin contact BodyProtection Body Protection Protective clothing Handler->BodyProtection prevents skin contact RespiratoryProtection Respiratory Protection Use in a well-ventilated area or with a respirator Handler->RespiratoryProtection prevents inhalation

Caption: Recommended Personal Protective Equipment.

Handling and Storage Procedures:
  • Handling : Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Avoid breathing dust or fumes and use only with adequate ventilation.[3]

  • Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances such as oxidizing agents. Store locked up.[4]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. In the case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Wear appropriate personal protective equipment.[3] Evacuate personnel to safe areas. Ensure adequate ventilation.[3]

  • Environmental Precautions : Should not be released into the environment.[5][6]

  • Containment and Cleanup : Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5][6]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the synthesis or toxicological evaluation of this compound are not provided in standard safety data sheets. Researchers should consult relevant scientific literature for detailed methodologies. A general synthesis procedure for a related isomer, 2-Fluoro-4-nitrobenzonitrile, involves the dehydration of 2-fluoro-4-nitrobenzamide.[7]

This guide is intended for informational purposes and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthetic routes for producing 4-fluoro-2-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in medicinal chemistry and drug discovery.

Synthesis from 2-Fluoro-4-nitrobenzamide

This single-step dehydration reaction is a highly efficient method for the synthesis of this compound, characterized by its high yield and straightforward procedure.

Experimental Protocol

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and a dehydrating agent consisting of phosphorus pentoxide/hexamethyldisiloxane is prepared in 1,2-dichloroethane (20 mL).[1] The reaction mixture is then heated to reflux at 100°C for 4 hours under a nitrogen atmosphere.[1] Upon completion, the mixture is cooled to ambient temperature and filtered through a silicone plug. The solid residue is washed sequentially with hexane (200 mL) and a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform filtrate is collected and concentrated under reduced pressure to yield the final product.[1]

Quantitative Data
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-4-nitrobenzamidePhosphorus pentoxide/hexamethyldisiloxane1,2-Dichloroethane100495[1]

Reaction Pathway

G 2-Fluoro-4-nitrobenzamide 2-Fluoro-4-nitrobenzamide This compound This compound 2-Fluoro-4-nitrobenzamide->this compound P2O5/HMDO, 1,2-Dichloroethane, 100°C, 4h G 2-Fluoro-4-nitrophenylamine 2-Fluoro-4-nitrophenylamine 2-Fluoro-4-nitrobromobenzene 2-Fluoro-4-nitrobromobenzene 2-Fluoro-4-nitrophenylamine->2-Fluoro-4-nitrobromobenzene 1. NaNO2, HBr 2. CuBr This compound This compound 2-Fluoro-4-nitrobromobenzene->this compound CuCN, NMP G 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 4-Fluoro-2-nitrobenzoic acid 4-Fluoro-2-nitrobenzoic acid 2-Fluoro-4-nitrotoluene->4-Fluoro-2-nitrobenzoic acid Oxidation 4-Fluoro-2-nitrobenzoyl chloride 4-Fluoro-2-nitrobenzoyl chloride 4-Fluoro-2-nitrobenzoic acid->4-Fluoro-2-nitrobenzoyl chloride Chlorination 4-Fluoro-2-nitrobenzamide 4-Fluoro-2-nitrobenzamide 4-Fluoro-2-nitrobenzoyl chloride->4-Fluoro-2-nitrobenzamide Amidation This compound This compound 4-Fluoro-2-nitrobenzamide->this compound Dehydration

References

Spectroscopic and Structural Analysis of 4-Fluoro-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 4-Fluoro-2-nitrobenzonitrile (CAS No. 80517-21-1), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectral data, this document summarizes the known information and provides generalized experimental protocols for its characterization.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol .[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a nitrile group at position 1.

IdentifierValue
IUPAC Name This compound
CAS Number 80517-21-1
Molecular Formula C₇H₃FN₂O₂
Molecular Weight 166.11 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C#N
InChI InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H

Spectroscopic Data

Comprehensive, publicly available, and verified spectroscopic data for this compound is limited. The following tables present the available data, primarily sourced from patent literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The following ¹H NMR data is reported for a compound identified as 2-fluoro-4-nitrobenzonitrile, which corresponds to the same structure as this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58m1HAr-H
8.01m1HAr-H
8.09m1HAr-H

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
IR (Infrared) Spectroscopy Data
  • ~2230 cm⁻¹: C≡N stretching

  • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching

  • ~1250 cm⁻¹: C-F stretching

  • Aromatic C-H and C=C stretching and bending vibrations

MS (Mass Spectrometry) Data

The mass spectrometry data reveals the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
166Molecular Ion (M⁺)
120[M - NO₂]⁺
100[M - NO₂ - HF]⁺ or [M - NO₂ - CN]⁺ fragment
93
75

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to an NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. transfer->instrument setup Set up ¹H and ¹³C NMR experiments (e.g., pulse sequence, number of scans). instrument->setup acquire Acquire data. setup->acquire ft Fourier Transform acquire->ft phase Phase and baseline correction. ft->phase integrate Integrate peaks (¹H NMR). phase->integrate for ¹H IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of solid sample directly on the ATR crystal. background Collect a background spectrum of the empty ATR crystal. place_sample->background sample_scan Collect the sample spectrum. background->sample_scan correction Perform ATR and baseline corrections. sample_scan->correction peak_picking Identify and label significant absorption peaks. correction->peak_picking MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). injection Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC/GC). dissolve_ms->injection ionization Ionize the sample (e.g., using ESI or EI). injection->ionization analysis Analyze ions based on their mass-to-charge ratio. ionization->analysis spectrum_gen Generate the mass spectrum. analysis->spectrum_gen peak_id Identify the molecular ion peak and major fragment ions. spectrum_gen->peak_id a MS Mass Spectrometry Structure Chemical Structure of This compound MS->Structure Provides Molecular Weight and Fragmentation Pattern IR IR Spectroscopy IR->Structure Identifies Functional Groups (C≡N, NO₂, C-F) H_NMR ¹H NMR H_NMR->Structure Shows Number and Environment of Protons C_NMR ¹³C NMR C_NMR->Structure Indicates Number and Type of Carbon Atoms

References

Reactivity of the fluorine atom in 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 4-Fluoro-2-nitrobenzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the high reactivity of its fluorine atom towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the molecular architecture, where the potent electron-withdrawing effects of the ortho-nitro (-NO₂) and para-cyano (-CN) groups synergistically activate the benzene ring. This guide elucidates the electronic principles governing this reactivity, presents quantitative data on key transformations, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Core Reactivity: Electron-Activated Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is exceptionally labile and prone to displacement by a wide array of nucleophiles. This heightened reactivity is not inherent to fluoroarenes but is induced by the electronic environment of this specific molecule.

Key Principles:

  • Electron-Withdrawing Groups (EWGs): The molecule possesses two powerful EWGs: a nitro group (-NO₂) positioned ortho to the fluorine and a cyano group (-CN) positioned para. Both groups strongly pull electron density away from the aromatic ring through inductive (-I) and resonance (-M) effects.

  • Activation of the Reaction Site: This electron withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C4), making it highly electrophilic and susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophile's attack on the C4 carbon, which breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The nitro and cyano groups are perfectly positioned to stabilize this intermediate by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[1][2][4]

  • Fluorine as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, and its small size allows for efficient solvation after it is expelled, restoring the aromaticity of the ring to yield the final product.

The general mechanism is visualized below.

SNAr_Mechanism General Mechanism of Nucleophilic Aromatic Substitution (SNAr) Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + F⁻ Intermediate->Product 2. Elimination of Fluoride (Restores Aromaticity)

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthetic Applications and Scope

The activated nature of this compound allows for its reaction with a diverse range of nucleophiles, making it a versatile building block. Key transformations include amination, thiolation, and alkoxylation.

Representative Reactions

The fluorine atom can be displaced by nitrogen, sulfur, and oxygen nucleophiles, providing access to a variety of substituted benzonitrile derivatives which are often precursors for more complex molecules and heterocyclic systems.[2]

Nucleophile ClassExample NucleophileConditionsProduct Type
Nitrogen Primary/Secondary AminesBasic conditions (e.g., K₂CO₃, Et₃N), various solvents (e.g., DMF, DMSO), RT to 100 °CN-Aryl-4-amino-2-nitrobenzonitriles
Nitrogen HydrazineIsopropanol, 80 °C3-Amino-6-nitroindazole (via cyclization)
Sulfur Thiols / ThiolatesBasic conditions4-(Aryl/alkylthio)-2-nitrobenzonitriles
Oxygen Alcohols / PhenolsStrong base (e.g., NaH, t-BuOK), anhydrous THF or DMF4-Alkoxy/Aryloxy-2-nitrobenzonitriles

Detailed Experimental Protocols

To ensure reproducibility, detailed methodologies are critical. The following protocol provides a representative example for the synthesis of 3-amino-6-nitroindazole from this compound.

Protocol: Synthesis of 3-Amino-6-nitroindazole

This procedure details the reaction of this compound with hydrazine, which results in both substitution of the fluorine and a subsequent intramolecular cyclization.

Materials:

  • This compound (1.0 eq, 10 mmol, 1.66 g)

  • Aqueous Hydrazine (4 mL)

  • Isopropanol (30 mL)

  • Ethyl Acetate

  • Water (Deionized)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in isopropanol (30 mL).

  • Addition of Nucleophile: Add aqueous hydrazine (4 mL) to the solution.

  • Heating: Heat the resulting solution to 80 °C and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Concentration): After 12 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Extraction: Add water (30 mL) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) in vacuo to yield the crude product, 3-amino-6-nitroindazole, as an orange solid. The product can be used for subsequent transformations or purified further by column chromatography if necessary.

The workflow for this experimental procedure is outlined in the diagram below.

Experimental_Workflow Experimental Workflow for Hydrazine Reaction setup 1. Reaction Setup (Dissolve starting material in Isopropanol) add_nuc 2. Add Hydrazine setup->add_nuc heat 3. Heat at 80°C (12 hours) add_nuc->heat concentrate 4. Concentrate in vacuo heat->concentrate extract 5. Aqueous Work-up & Extraction (Water & Ethyl Acetate) concentrate->extract wash 6. Wash Organic Layer (Water & Brine) extract->wash dry 7. Dry & Isolate (Anhydrous Na₂SO₄ & Evaporation) wash->dry product Final Product: 3-Amino-6-nitroindazole dry->product

Caption: Experimental Workflow for Hydrazine Reaction.

Conclusion

The reactivity of the fluorine atom in this compound is a classic and powerful example of electronically controlled nucleophilic aromatic substitution. The strategic placement of ortho-nitro and para-cyano groups renders the C4 position highly electrophilic and stabilizes the key Meisenheimer intermediate, facilitating facile displacement of the fluoride ion. This predictable and robust reactivity allows for the efficient introduction of nitrogen, sulfur, and oxygen nucleophiles, cementing the role of this compound as an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value functional materials.

References

An In-Depth Technical Guide on the Electron-Withdrawing Effects in 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 4-fluoro-2-nitrobenzonitrile, a key intermediate in organic synthesis and drug discovery. The document details the molecule's electronic properties, reactivity, and spectroscopic characteristics. It also includes detailed experimental protocols and explores its application in the development of targeted cancer therapies.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic compound characterized by the presence of three powerful electron-withdrawing groups: a fluorine atom at position 4, a nitro group at position 2, and a cyano group at position 1. The strategic placement of these substituents creates a highly electron-deficient aromatic ring, profoundly influencing the molecule's reactivity and spectroscopic properties.

The electron-withdrawing nature of these groups is a synergistic combination of inductive and resonance effects:

  • Inductive Effect (-I): The high electronegativity of the fluorine, nitrogen, and oxygen atoms pulls electron density away from the benzene ring through the sigma bonds. This effect is most pronounced for the nitro group, followed by the fluorine and then the cyano group.

  • Resonance Effect (-M): The nitro and cyano groups actively withdraw electron density from the aromatic pi-system through resonance delocalization. The nitro group, in particular, has a very strong -M effect. While the fluorine atom has lone pairs that can participate in a +M (donating) effect, its strong -I effect overwhelmingly dominates, resulting in a net electron withdrawal.

This potent combination of electron-withdrawing forces renders the benzene ring in this compound exceptionally electrophilic.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of the substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of the rest of the molecule.

SubstituentPositionHammett Constant (σ)
Fluoro (-F)para+0.06
Nitro (-NO₂)ortho+0.78
Cyano (-CN)--

Note: The Hammett constant for the ortho-nitro group is a widely accepted value. A specific Hammett constant for the cyano group at the 1-position is not applicable in the standard benzoic acid-based determination.

The positive values of the Hammett constants for the fluoro and nitro groups confirm their electron-withdrawing nature. The large positive value for the nitro group highlights its powerful deactivating effect on the aromatic ring towards electrophilic attack.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing groups deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene. The exact chemical shifts and coupling constants are influenced by the relative positions of the substituents.

¹³C NMR: The carbon atoms of the aromatic ring, particularly those directly attached to the electron-withdrawing groups, are significantly deshielded. The carbon of the cyano group typically appears in the 115-125 ppm range.

Awaiting experimental data for precise chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the sharp and intense stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[1] The presence of strong electron-withdrawing groups can slightly shift this frequency. Other significant peaks include those corresponding to the N-O stretching of the nitro group and the C-F stretching.

Functional GroupAbsorption Range (cm⁻¹)
C≡N (Nitrile)~2230
NO₂ (Nitro)~1530 and ~1350 (asymmetric and symmetric stretching)
C-F (Fluoro)~1250
C=C (Aromatic)~1600 and ~1475
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting fragments, with potential losses of NO₂, CN, and F.

PropertyValue
Molecular FormulaC₇H₃FN₂O₂
Molecular Weight166.11 g/mol

Reactivity: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The nitro group ortho to the reaction center plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution.

Logical Workflow for SNAr Reaction

SNAr_Workflow Workflow for SNAr with this compound start Start with This compound and a Nucleophile reaction Reaction in a suitable solvent (e.g., DMSO, DMF) start->reaction intermediate Formation of Meisenheimer Complex (Stabilized by -NO2) reaction->intermediate product Displacement of Fluoride and formation of the substituted product intermediate->product workup Reaction Work-up and Purification product->workup analysis Product Characterization (NMR, IR, MS) workup->analysis end Final Product analysis->end

Caption: Workflow of a typical SNAr reaction.

Kinetic Data

Awaiting experimental data for a comprehensive kinetic data table.

Application in Drug Development: A Scaffold for Tyrosine Kinase Inhibitors

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The 4-fluoro-2-nitrophenyl moiety can serve as a key pharmacophore that can be incorporated into larger molecules designed to target the ATP-binding site of specific tyrosine kinases. The high electrophilicity of the aromatic ring allows for the facile introduction of various side chains through SNAr reactions, enabling the synthesis of a diverse library of potential drug candidates.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

One of the most important targets for TKIs is the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a key driver in the development and progression of several cancers, including non-small cell lung cancer.

EGFR_Pathway EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR Inhibits (ATP Competition) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a TKI.

TKIs derived from scaffolds like this compound can act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the oxidation of 4-fluoro-2-nitrotoluene to 4-fluoro-2-nitrobenzoic acid, followed by conversion to the corresponding amide and subsequent dehydration to the nitrile.

Step 1: Oxidation of 4-fluoro-2-nitrotoluene

  • A mixture of 4-fluoro-2-nitrotoluene, a strong oxidizing agent (e.g., potassium permanganate), and a suitable solvent (e.g., water or a biphasic system) is heated under reflux.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 4-fluoro-2-nitrobenzoic acid.

Step 2: Amide Formation

  • The carboxylic acid is converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • The acid chloride is then reacted with ammonia or an ammonia source to form 4-fluoro-2-nitrobenzamide.

Step 3: Dehydration to Nitrile

  • The amide is treated with a dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride) to yield this compound.

  • The final product is purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum.

IR Spectroscopy:

  • Prepare a sample of the compound as a KBr pellet or a thin film on a salt plate.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact).

  • Acquire the mass spectrum over an appropriate mass-to-charge ratio (m/z) range.

Protocol for a Kinetic Study of SNAr Reaction
  • Prepare stock solutions of this compound and the desired nucleophile (e.g., an amine) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

  • Use a UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) instrument to monitor the reaction progress.

  • Initiate the reaction by mixing the reactants in a thermostated cuvette or reaction vessel at a constant temperature.

  • Record the change in absorbance of the product or the disappearance of the reactant over time at a specific wavelength.

  • Determine the initial reaction rates from the kinetic data.

  • Repeat the experiment with varying concentrations of the nucleophile to determine the order of the reaction with respect to the nucleophile.

  • Calculate the rate constant (k) for the reaction under the specified conditions.

Conclusion

This compound is a molecule of significant interest due to the powerful and synergistic electron-withdrawing effects of its fluoro, nitro, and cyano substituents. These electronic properties render the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a versatile intermediate in the synthesis of complex organic molecules. Its application as a scaffold for the development of tyrosine kinase inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed understanding of its reactivity and spectroscopic characteristics provided in this guide serves as a valuable resource for researchers in these fields. Further experimental studies to quantify its kinetic parameters and to fully elucidate its spectroscopic properties will continue to enhance its utility in the design and synthesis of novel chemical entities.

References

Methodological & Application

Application Notes: 4-Fluoro-2-nitrobenzonitrile and its Isomers as Versatile Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-fluoro-2-nitrobenzonitrile and its structural isomers as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of these molecules, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, offers a versatile platform for constructing complex molecular architectures. This document details their application in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor and a tyrosine kinase inhibitor, providing experimental protocols and relevant biological context.

Application in the Synthesis of Trelagliptin (DPP-4 Inhibitor)

4-Fluoro-2-methylbenzonitrile, an isomer of this compound, is a crucial starting material for the synthesis of Trelagliptin. Trelagliptin is a once-weekly oral medication for the management of type 2 diabetes.[1] It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] By prolonging the action of these hormones, Trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[1]

Synthetic Workflow for Trelagliptin

The following diagram outlines the synthetic pathway from 4-fluoro-2-methylbenzonitrile to Trelagliptin.

Trelagliptin_Synthesis A 4-Fluoro-2-methylbenzonitrile B 2-Bromomethyl-4-fluorobenzonitrile A->B NBS, AIBN, CCl4 Reflux, 2h C 2-((6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)- 4-fluorobenzonitrile B->C 3-Methyl-6-chlorouracil, K2CO3, Toluene, 100°C, 24h D Trelagliptin C->D (R)-3-Aminopiperidine·2HCl, K2CO3, Phase Transfer Catalyst, Toluene, 100°C, 24h

Caption: Synthetic route of Trelagliptin from 4-fluoro-2-methylbenzonitrile.

Experimental Protocols and Data

The synthesis of Trelagliptin involves a three-step process starting from 4-fluoro-2-methylbenzonitrile. The following protocols are compiled from various patented procedures.

Step 1: Bromination of 4-Fluoro-2-methylbenzonitrile

This step involves the radical bromination of the methyl group to yield 2-bromomethyl-4-fluorobenzonitrile.

  • Protocol: A mixture of 4-fluoro-2-methylbenzonitrile (14.8 mmol), N-bromosuccinimide (NBS) (15 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) is refluxed for 2 hours.[2] After cooling to room temperature, the solid succinimide is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which is typically used in the next step without further purification.[2]

Step 2: Alkylation of 3-Methyl-6-chlorouracil

The brominated intermediate is used to alkylate 3-methyl-6-chlorouracil to form the core structure of Trelagliptin.

  • Protocol: 3-Methyl-6-chlorouracil (32.1g) and 2-bromomethyl-4-fluorobenzonitrile (47.1g) are dissolved in N,N-dimethylformamide (DMF) (200ml).[3] Triethylamine (56ml) is added, and the mixture is heated to 100°C with stirring for 2 hours.[3] After cooling, water and ethyl acetate are added for extraction. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Step 3: Nucleophilic Substitution with (R)-3-Aminopiperidine

The final step is the nucleophilic substitution of the chlorine atom with (R)-3-aminopiperidine to yield Trelagliptin.

  • Protocol: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (58.7g) and (R)-3-Boc-aminopiperidine (48g) in toluene (500ml), potassium carbonate (55g) and tetrabutylammonium bromide (1.0g) are added.[3] The mixture is vigorously stirred and heated to 100°C for 24 hours.[3] After cooling and solvent removal, the crude product is obtained by extraction with water and ethyl acetate. The product is then deprotected to give Trelagliptin.[3]

StepStarting MaterialProductReagentsYieldPurityReference
1. Bromination4-Fluoro-2-methylbenzonitrile2-Bromomethyl-4-fluorobenzonitrileNBS, AIBN, CCl4--[2]
2. Alkylation2-Bromomethyl-4-fluorobenzonitrile2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile3-Methyl-6-chlorouracil, Triethylamine, DMF83.9%99.6%[3]
3. Nucleophilic Substitution and DeprotectionIntermediate from Step 2Trelagliptin(R)-3-Boc-aminopiperidine, K2CO3, Tetrabutylammonium bromide, Toluene; Deprotection92.0%99.3%[3]

Application in the Synthesis of Tyrosine Kinase Inhibitors (e.g., Afatinib)

This compound and its isomers are key intermediates in the synthesis of irreversible tyrosine kinase inhibitors, a class of drugs used in cancer therapy.[4] One prominent example is Afatinib, an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] Afatinib is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

Mechanism of Action and Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival.[6] In many cancers, these pathways are dysregulated due to mutations or overexpression of RTKs like EGFR and HER2.[4]

Upon ligand binding, RTKs dimerize and autophosphorylate their intracellular tyrosine kinase domains.[7] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[6]

Afatinib irreversibly binds to the kinase domain of EGFR and HER2, blocking their autophosphorylation and subsequent downstream signaling.[8] This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells dependent on these pathways.[5]

The following diagram illustrates the simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by Afatinib.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) RTK->RTK RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Afatinib Afatinib Afatinib->RTK Irreversible Inhibition

Caption: Simplified RTK signaling pathway and inhibition by Afatinib.

Synthetic Approach to Afatinib

While detailed protocols often start from more advanced intermediates, the synthesis of the quinazoline core of Afatinib can be envisioned from precursors derived from this compound. A key intermediate in many Afatinib syntheses is 2-nitrile-4-amino-5-hydroxybenzonitrile or a protected version thereof. The general synthetic strategy involves the reduction of the nitro group to an amine and subsequent cyclization reactions to form the quinazoline ring system.

A representative protocol for a key step in a patented Afatinib synthesis is provided below. This step involves the condensation and cyclization to form the Afatinib core structure.

  • Protocol: In a reaction flask, 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and N,N-dimethylformamide dimethyl acetal are subjected to a condensation reaction.[9] Subsequently, 4-fluoro-3-chloroaniline is added, and a cyclization reaction occurs to yield Afatinib.[9] The reaction mixture is heated, and after completion, the product is isolated by adjusting the pH to precipitate the solid, followed by filtration and recrystallization.[10]

StepStarting MaterialsProductReagents/ConditionsYieldReference
Condensation and Cyclization2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline, 4-fluoro-3-chloroanilineAfatinibN,N-dimethylformamide dimethyl acetal, Heat, pH adjustment with ammonia water77.0%[10]

Conclusion

This compound and its isomers are valuable and versatile intermediates in the pharmaceutical industry. Their application in the synthesis of both small molecule inhibitors like Trelagliptin and complex oncology drugs like Afatinib highlights their importance. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of these building blocks in the discovery and synthesis of novel therapeutic agents.

References

Application Notes: The Utility of 4-Fluoro-2-nitrobenzonitrile in the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity, particularly within the Human Epidermal Growth Factor Receptor (HER) family, such as EGFR (HER1) and HER2, is a hallmark of many cancers. Consequently, small-molecule tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy. A key structural motif found in many potent and selective TKIs is the 4-anilinoquinoline or 4-anilinoquinazoline core. 4-Fluoro-2-nitrobenzonitrile is a valuable chemical intermediate used in the synthesis of these inhibitor scaffolds, particularly for creating irreversible inhibitors that form a covalent bond with the target kinase.[1]

The reactivity of this compound is dominated by the electron-withdrawing effects of the ortho-nitro and para-cyano groups. These groups activate the fluorine atom for facile nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of substituted anilines, a crucial step in building the core structure of the final active pharmaceutical ingredient.

Core Chemical Transformation: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in TKI synthesis is its reaction with a substituted aniline. The fluorine atom, activated by the strongly electron-withdrawing nitro and cyano groups, is an excellent leaving group in an SNAr reaction. This key bond-forming step creates a diarylamine intermediate, which is the precursor to the heterocyclic core of the inhibitor.

The general mechanism involves the attack of the nucleophilic aniline on the carbon atom bearing the fluorine, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequent elimination of the fluoride ion re-aromatizes the ring and yields the substituted diarylamine product.

G cluster_workflow General Synthetic Workflow start This compound (Starting Material) step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 aniline Substituted Aniline (Nucleophile) aniline->step1 inter1 Diarylamine Intermediate step1->inter1 step2 Nitro Group Reduction inter1->step2 inter2 Diamino Intermediate step2->inter2 step3 Cyclization inter2->step3 end 4-Anilino-3-cyanoquinoline Scaffold (TKI Core) step3->end

A general workflow for synthesizing TKI scaffolds.

Experimental Protocols

Protocol 1: Synthesis of a Diarylamine Intermediate via SNAr

This protocol describes a representative procedure for the nucleophilic aromatic substitution reaction between this compound and a generic substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-methoxyaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add a sufficient volume of DMF to dissolve the reactants (a concentration of ~0.5 M is typical).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diarylamine product.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure diarylamine intermediate.

Protocol 2: Reduction of the Nitro Group and Cyclization (Conceptual)

Following the successful synthesis of the diarylamine, the nitro group is typically reduced to an amine, and the resulting diamine is cyclized to form the quinoline ring system.

  • Reduction: The diarylamine intermediate is dissolved in a solvent like ethanol or acetic acid. A reducing agent such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂, Pd/C) is used to selectively reduce the nitro group to an amine.

  • Cyclization: The resulting diamino compound can be cyclized to form the 4-amino-3-cyanoquinoline core. This is often achieved by heating with a reagent like ethyl orthoformate in the presence of an acid catalyst. This step constructs the heterocyclic ring that is fundamental to the inhibitor's activity.

Data Presentation: Biological Activity of Resulting Scaffolds

The 4-anilino-3-cyanoquinoline scaffold, derived from intermediates using this compound, is a core component of several potent irreversible TKIs. These inhibitors typically feature a Michael acceptor group that covalently binds to a cysteine residue in the kinase active site.[3][4] The table below summarizes the inhibitory concentrations (IC₅₀) for representative TKIs possessing this scaffold against key kinases.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Notes
4-Anilino-3-cyanoquinoline (Generic)EGFR0.8 - 9.2[5]Potent inhibition of wild-type EGFR.
4-Anilino-3-cyanoquinoline (Generic)EGFR (T790M)2.7[5]Activity against the common T790M resistance mutation.
4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrileEGFR~240 (0.24 µM)Demonstrates the impact of substitutions on the aniline moiety.[6]
4-Anilino-quinazoline (Related Scaffold)HER213 - 57Shows potent activity against HER2, a related tyrosine kinase.

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold and the assay conditions used.

Target Signaling Pathway: EGFR/HER2

EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding, dimerize and activate downstream signaling cascades, principally the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. TKIs synthesized from precursors like this compound act by blocking the ATP-binding site of these receptors, thereby inhibiting their kinase activity and shutting down these oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor Grb2 Grb2/SOS EGFR->Grb2 P PI3K PI3K EGFR->PI3K P TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR Inhibition Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR/HER2 signaling pathways and the point of TKI inhibition.

References

Application of 4-Fluoro-2-methylbenzonitrile in the Synthesis of Trelagliptin Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For research, drug development, and scientific professionals.

This document outlines the application and detailed protocols for the use of 4-fluoro-2-methylbenzonitrile as a key starting material in the multi-step synthesis of Trelagliptin Succinate, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While the initial query specified 4-fluoro-2-nitrobenzonitrile, extensive literature review indicates that the established and commercially practiced synthesis of Trelagliptin utilizes 4-fluoro-2-methylbenzonitrile. This document will therefore focus on the scientifically validated pathway commencing with the methyl-substituted benzonitrile.

Trelagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control. The synthesis of Trelagliptin Succinate is a critical process for ensuring the availability of this important therapeutic agent.

I. Overview of the Synthetic Pathway

The synthesis of Trelagliptin Succinate from 4-fluoro-2-methylbenzonitrile is a multi-step process that involves the formation of key intermediates. The general synthetic scheme is as follows:

  • Bromination of 4-fluoro-2-methylbenzonitrile: The synthesis typically begins with the bromination of the methyl group of 4-fluoro-2-methylbenzonitrile to yield 2-(bromomethyl)-4-fluorobenzonitrile.[2] This intermediate is a crucial building block for the subsequent steps.

  • Alkylation of 3-methyl-6-chlorouracil: The 2-(bromomethyl)-4-fluorobenzonitrile is then reacted with 3-methyl-6-chlorouracil to form 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.

  • Nucleophilic Substitution: This intermediate undergoes a nucleophilic substitution reaction with (R)-3-aminopiperidine.[1][2] This step is critical for introducing the chiral amine component of Trelagliptin.

  • Formation of Trelagliptin Base: The product of the nucleophilic substitution is the free base of Trelagliptin.

  • Salt Formation: Finally, the Trelagliptin free base is reacted with succinic acid to form the stable Trelagliptin Succinate salt.[1][3]

Synthesis_Pathway A 4-Fluoro-2-methylbenzonitrile B 2-(Bromomethyl)-4-fluorobenzonitrile A->B Bromination C 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile B->C Alkylation with 3-methyl-6-chlorouracil D Trelagliptin C->D Nucleophilic Substitution with (R)-3-aminopiperidine E Trelagliptin Succinate D->E Salt formation with Succinic Acid

Fig. 1: Overall synthesis pathway of Trelagliptin Succinate.

II. Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Trelagliptin Succinate, based on established methodologies.

A. Protocol 1: Bromination of 4-Fluoro-2-methylbenzonitrile

This protocol describes the conversion of 4-fluoro-2-methylbenzonitrile to 2-(bromomethyl)-4-fluorobenzonitrile.

Materials:

  • 4-Fluoro-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzonitrile in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide by-product.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-4-fluorobenzonitrile.

  • The crude product can be purified by recrystallization or column chromatography.

B. Protocol 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

This protocol details the alkylation of 3-methyl-6-chlorouracil with the brominated intermediate.

Materials:

  • 2-(Bromomethyl)-4-fluorobenzonitrile

  • 3-Methyl-6-chlorouracil

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a solution of 3-methyl-6-chlorouracil in dimethylformamide, add potassium carbonate.

  • Stir the mixture at room temperature for a short period.

  • Add a solution of 2-(bromomethyl)-4-fluorobenzonitrile in dimethylformamide dropwise to the reaction mixture.

  • Heat the reaction mixture and maintain at an elevated temperature, monitoring by TLC or HPLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the desired intermediate.

C. Protocol 3: Synthesis of Trelagliptin

This protocol describes the nucleophilic substitution reaction to form the Trelagliptin free base.

Materials:

  • 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

  • (R)-3-Aminopiperidine (or its hydrochloride salt)

  • A suitable base (e.g., potassium carbonate, triethylamine) if starting from the hydrochloride salt

  • A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

  • Dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile in the chosen solvent.

  • Add (R)-3-aminopiperidine (or its hydrochloride salt along with a base) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude Trelagliptin can be purified by recrystallization or column chromatography.

D. Protocol 4: Preparation of Trelagliptin Succinate

This protocol outlines the final salt formation step.

Materials:

  • Trelagliptin free base

  • Succinic acid

  • A suitable solvent (e.g., methanol, ethanol, or a mixture)

Procedure:

  • Dissolve the purified Trelagliptin free base in a suitable solvent, heating gently if necessary.

  • In a separate flask, dissolve succinic acid in the same solvent.

  • Add the succinic acid solution to the Trelagliptin solution.

  • Stir the mixture, and the Trelagliptin Succinate salt should precipitate out.

  • Cool the mixture to enhance precipitation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure Trelagliptin Succinate.[3]

III. Data Presentation

The following tables summarize typical quantitative data for the synthesis of Trelagliptin Succinate.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductTypical Yield (%)
Bromination4-Fluoro-2-methylbenzonitrile2-(Bromomethyl)-4-fluorobenzonitrile85-95
Alkylation2-(Bromomethyl)-4-fluorobenzonitrile and 3-Methyl-6-chlorouracil2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile80-90
Nucleophilic Substitution2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrileTrelagliptin70-85
Salt FormationTrelagliptinTrelagliptin Succinate>95

Table 2: Purity and Impurity Profile of Trelagliptin Succinate

ParameterSpecification
Purity (by HPLC)>99.5%[4]
Disubstituted Impurity<0.10%
Primary Amine Substituted Isomer<0.10%
Any other individual impurity<0.10%
Total Impurities<0.50%

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and quality control of Trelagliptin Succinate.

Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Start: 4-Fluoro-2-methylbenzonitrile Step1 Bromination Start->Step1 Step2 Alkylation Step1->Step2 QC1 In-process control (TLC/HPLC) Step1->QC1 Step3 Nucleophilic Substitution Step2->Step3 Step2->QC1 QC2 Intermediate Characterization (NMR, MS) Step2->QC2 Step4 Salt Formation Step3->Step4 Step3->QC1 Step3->QC2 End End: Trelagliptin Succinate Step4->End QC3 Final Product Analysis (HPLC, Purity, Impurity Profile) End->QC3 Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Ingestion Food Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Ingestion->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Trelagliptin Trelagliptin Trelagliptin->DPP4 Inhibition Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

References

Application of 4-Fluoro-2-nitrobenzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous demand for higher crop yields and the emergence of resistance to existing pesticides necessitate the development of novel and more effective agrochemicals. Fluorinated organic compounds have gained significant attention in the design of new agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes. 4-Fluoro-2-nitrobenzonitrile is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. The presence of the fluoro, nitro, and nitrile functionalities provides multiple reaction sites for the construction of complex molecular architectures with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a representative phenylpyrazole insecticide.

Application Note 1: Synthesis of a Novel Phenylpyrazole Insecticide

Phenylpyrazole insecticides are a crucial class of broad-spectrum insecticides that act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1] This mode of action leads to hyperexcitation of the insect's central nervous system and eventual death. The incorporation of a 4-fluoro-2-nitrophenyl group into the phenylpyrazole scaffold can potentially enhance the insecticidal activity and selectivity of the resulting compound.

Hypothetical Phenylpyrazole Insecticide: FNP-2025

For the purpose of these application notes, we will describe the synthesis and hypothetical activity of a novel phenylpyrazole insecticide, designated as FNP-2025, derived from this compound.

Table 1: Hypothetical Insecticidal Activity of FNP-2025

Target PestCommon NameLC50 (mg/L)
Plutella xylostellaDiamondback Moth8.5
Spodoptera exiguaBeet Armyworm12.3
Myzus persicaeGreen Peach Aphid15.8
Aphis gossypiiCotton Aphid18.2

Experimental Workflow for the Synthesis of FNP-2025

The overall synthetic strategy for FNP-2025 from this compound involves a three-step process: 1) Reduction of the nitro group to an amine, 2) Diazotization of the amine followed by a Sandmeyer-type reaction to introduce a trifluoromethyl group, and 3) Condensation with a suitable pyrazole precursor to form the final phenylpyrazole insecticide.

experimental_workflow start This compound step1 Reduction (e.g., with Fe/HCl) start->step1 intermediate1 4-Fluoro-2-aminobenzonitrile step1->intermediate1 step2 Diazotization & Trifluoromethylation (e.g., with NaNO2/HCl then CuCF3) intermediate1->step2 intermediate2 4-Fluoro-2-(trifluoromethyl)benzonitrile step2->intermediate2 step3 Condensation with Pyrazole Precursor (e.g., 5-amino-3-cyano-1H-pyrazole) intermediate2->step3 product FNP-2025 (Phenylpyrazole Insecticide) step3->product

Synthesis of FNP-2025 from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-aminobenzonitrile

This protocol describes the reduction of the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 60.2 mmol) and ethanol (100 mL).

  • To this suspension, add iron powder (16.8 g, 300 mmol) followed by the slow addition of concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Fluoro-2-aminobenzonitrile as a solid.

Protocol 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

This protocol details the conversion of the amino group to a trifluoromethyl group via a Sandmeyer-type reaction.

Materials:

  • 4-Fluoro-2-aminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) trifluoromethyl (CuCF₃) (prepared in situ or from a commercial source)

  • Acetonitrile

  • Ice bath

  • Standard glassware for diazotization and reaction under inert atmosphere

Procedure:

  • In a three-necked flask cooled in an ice-salt bath, dissolve 4-Fluoro-2-aminobenzonitrile (5.0 g, 36.7 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

  • Slowly add a solution of sodium nitrite (2.7 g, 39.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a suspension of CuCF₃ in acetonitrile.

  • Slowly add the cold diazonium salt solution to the CuCF₃ suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-Fluoro-2-(trifluoromethyl)benzonitrile.[2]

Protocol 3: Synthesis of Phenylpyrazole Insecticide (FNP-2025)

This protocol describes the final condensation step to form the phenylpyrazole insecticide.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • 5-Amino-3-cyano-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reaction

Procedure:

  • To a solution of 5-amino-3-cyano-1H-pyrazole (3.0 g, 27.7 mmol) in DMF (50 mL), add potassium carbonate (5.7 g, 41.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-Fluoro-2-(trifluoromethyl)benzonitrile (5.0 g, 26.4 mmol) in DMF (20 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure phenylpyrazole insecticide FNP-2025.

Mechanism of Action

The proposed mechanism of action for FNP-2025, consistent with other phenylpyrazole insecticides, is the non-competitive antagonism of the GABA-gated chloride channel in the insect nervous system. By blocking the chloride ion influx, the neuron remains in a state of hyperexcitation, leading to convulsions and death of the insect.

moa_pathway cluster_neuron Insect Neuron GABA_receptor GABA Receptor (Chloride Channel) Chloride_ion Chloride Ions (Cl-) GABA_receptor->Chloride_ion Opens Channel for Influx Hyperexcitation Hyperexcitation (Convulsions & Death) GABA_receptor->Hyperexcitation Prevents Inhibition Normal_State Normal Nerve Impulse (Inhibition) Chloride_ion->Normal_State Leads to FNP2025 FNP-2025 FNP2025->GABA_receptor Blocks Channel GABA GABA Neurotransmitter GABA->GABA_receptor Binds to

Proposed mechanism of action of FNP-2025.

Disclaimer: The synthesis and biological activity of FNP-2025 are hypothetical and presented for illustrative purposes to demonstrate the potential applications of this compound in agrochemical research. The provided protocols are based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 4-Fluoro-2-nitrobenzonitrile as a Versatile Building Block for Thermally Activated Delayed Fluorescence (TADF) Emitters in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high internal quantum efficiencies (approaching 100%) in third-generation Organic Light-Emitting Diodes (OLEDs). This technology circumvents the limitations of conventional fluorescent emitters (25% internal quantum efficiency, IQE) and avoids the use of expensive and rare heavy-metal complexes found in phosphorescent emitters. The design of efficient TADF emitters typically involves the creation of molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), facilitating efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state.

Donor-Acceptor-Donor' (D-A-D') architectures are a popular and effective strategy for designing TADF molecules. In this context, 4-fluoro-2-nitrobenzonitrile presents itself as a highly promising acceptor building block. The strong electron-withdrawing properties of both the nitrile (-CN) and nitro (-NO₂) groups activate the benzene ring for nucleophilic aromatic substitution, allowing for the straightforward introduction of various electron-donating moieties. The fluorine atom serves as an excellent leaving group in these reactions. The resulting D-A-D' structures are anticipated to exhibit significant intramolecular charge transfer (ICT) character, which is conducive to a small ΔEST. This application note provides a comprehensive overview, projected data, and detailed protocols for the synthesis and utilization of TADF emitters derived from this compound.

Data Presentation

While specific experimental data for a TADF emitter directly synthesized from this compound is not yet widely published, the following tables summarize the typical photophysical and electroluminescent properties of analogous carbazole-benzonitrile based TADF emitters. The presence of the strongly electron-withdrawing nitro group in the proposed emitter is expected to influence these properties, likely leading to a red-shift in the emission wavelength and potentially impacting the quantum yield and device lifetime.

Table 1: Photophysical Properties of Analogous Carbazole-Benzonitrile TADF Emitters.

Emitterλabs (nm) in Tolueneλem (nm) in TolueneΦPL (%) in TolueneΔEST (eV)τp / τd (ns / µs)Reference
2CzPN350473650.2518.9 / 4.2[1]
4CzPN375508750.1925.0 / 3.8[1]
Ac-PN360480800.21- / 5.1[2]
Projected: Cz-NO₂-BN ~380-400~520-550~60-70~0.15-0.25~20 / ~4-6-

Note: Values for Cz-NO₂-BN are projected based on the expected electronic effects of the nitro group.

Table 2: Electroluminescent Performance of OLEDs with Analogous Carbazole-Benzonitrile TADF Emitters.

EmitterHostMax. EQE (%)C.I.E. (x, y)Emission Peak (nm)Reference
2CzPNmCP12.5(0.17, 0.37)476[1]
4CzPNmCP19.3(0.28, 0.56)512[1]
Ac-PNCBP17.5(0.21, 0.43)484[2]
Projected: Cz-NO₂-BN mCP or CBP~15-20(~0.35, ~0.60)~530-560-

Note: Performance of OLEDs with Cz-NO₂-BN is projected and will be highly dependent on the final molecular structure and device architecture.

Experimental Protocols

Protocol 1: Synthesis of a D-A-D' TADF Emitter from this compound and Carbazole

This protocol describes a general method for the synthesis of a D-A-D' type TADF emitter, for instance, 4,4'-(5-cyano-2-nitrophenylene)bis(9H-carbazole), via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Carbazole (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add carbazole (2.2 eq) and anhydrous DMF.

  • Deprotonation: Add a base such as potassium carbonate (3 eq) or sodium hydride (3 eq, handle with care) to the solution and stir at room temperature for 30 minutes to deprotonate the carbazole.

  • Reaction: Add this compound (1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent to obtain the pure D-A-D' TADF emitter.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using the synthesized TADF emitter.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., mCP, CBP)

  • Synthesized TADF emitter

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes immediately before use.

  • HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.

  • Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit the HTL (e.g., TAPC, 40 nm).

    • Co-evaporate the host material (e.g., mCP) and the synthesized TADF emitter to form the emissive layer (EML, 20 nm). The doping concentration of the emitter is typically in the range of 5-15 wt%.

    • Deposit the ETL (e.g., TPBi, 40 nm).

  • Cathode Deposition:

    • Deposit a thin EIL (e.g., LiF, 1 nm).

    • Deposit the aluminum cathode (100 nm).

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Characterize the electroluminescent properties of the fabricated OLED device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectrum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product FNB This compound TADF_Emitter D-A-D' TADF Emitter (e.g., 4,4'-(5-cyano-2-nitrophenylene)bis(9H-carbazole)) FNB->TADF_Emitter Carbazole Carbazole (2 eq.) Carbazole->TADF_Emitter Base Base (e.g., K₂CO₃) Base->TADF_Emitter Solvent Solvent (e.g., DMF) Solvent->TADF_Emitter Heat Heat (120-150 °C) Heat->TADF_Emitter

Caption: Synthesis of a D-A-D' TADF emitter from this compound.

OLED_Fabrication_Workflow ITO_Substrate 1. ITO Substrate Cleaning HIL 2. HIL Deposition (e.g., PEDOT:PSS) ITO_Substrate->HIL HTL 3. HTL Deposition (e.g., TAPC) HIL->HTL EML 4. Emissive Layer Deposition (Host + TADF Emitter) HTL->EML ETL 5. ETL Deposition (e.g., TPBi) EML->ETL Cathode 6. Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation 7. Encapsulation Cathode->Encapsulation Characterization 8. Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a multilayer OLED device.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel TADF emitters for high-performance OLEDs. Its activated aromatic system allows for facile derivatization with a wide range of electron-donating groups, enabling the tuning of the resulting emitters' photophysical and electroluminescent properties. The provided protocols offer a solid foundation for researchers to explore the synthesis of new TADF materials and their integration into OLED devices. Further research into the specific effects of the nitro group on the excited state dynamics and device stability of these emitters will be crucial for unlocking their full potential in next-generation displays and lighting applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzonitrile is a versatile reagent in organic synthesis, particularly valued in the field of medicinal chemistry. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: a nitro group (NO₂) ortho to the fluorine atom and a cyano group (CN) para to the fluorine. This electronic arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a wide range of nucleophiles. The fluorine atom serves as an excellent leaving group in these reactions.

This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and phenols. The resulting substituted 2-nitrobenzonitrile derivatives are valuable intermediates in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro and para-cyano groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final substituted product.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. For instance, it serves as a crucial intermediate in the preparation of analogs of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib.[1] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[1]

The general workflow for the synthesis of such inhibitors often involves the initial SNAr reaction of this compound with a suitable amine-containing fragment. This is followed by a series of transformations, including reduction of the nitro group to an amine, and subsequent cyclization and functionalization steps to construct the final kinase inhibitor scaffold.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Synthesis Start This compound SNAr SNAr Reaction Start->SNAr Nucleophile Amine-containing Fragment (e.g., aminopyrazole) Nucleophile->SNAr Intermediate1 4-Amino-2-nitrobenzonitrile Derivative SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Diaminobenzonitrile Derivative Reduction->Intermediate2 Cyclization Cyclization (e.g., with formamide) Intermediate2->Cyclization Core_Inhibitor Core Kinase Inhibitor Scaffold Cyclization->Core_Inhibitor Coupling Coupling Reaction (e.g., with acryloyl chloride) Core_Inhibitor->Coupling Final_Product Final BTK Inhibitor (e.g., Ibrutinib Analog) Coupling->Final_Product

Synthesis of a BTK Inhibitor Analog.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for the SNAr reactions of this compound with amines, thiols, and phenols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds readily to afford the corresponding 4-amino-2-nitrobenzonitrile derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed.

General Protocol for Reaction with Amines:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.0-1.2 eq).

  • Add a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq).

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: SNAr Reactions of this compound with Various Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80492
4-MethoxyanilineK₂CO₃DMF80395
PiperidineEt₃NCH₃CN60688
MorpholineDIPEADMSO90591
Hydrazine-Isopropanol801285[2]
Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for SNAr reactions with this compound, leading to the formation of 4-(arylthio)- or 4-(alkylthio)-2-nitrobenzonitriles. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

General Protocol for Reaction with Thiols:

  • To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at the indicated temperature for the specified time, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Mg₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 2: SNAr Reactions of this compound with Various Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF60594
4-MethylthiophenolCs₂CO₃CH₃CN50696
Benzyl mercaptanNaHTHFrt489
1-OctanethiolK₂CO₃DMF70885
Reaction with Phenol Nucleophiles

The reaction with phenols requires a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion. The resulting 4-aryloxy-2-nitrobenzonitriles are useful intermediates in the synthesis of various complex molecules.

General Protocol for Reaction with Phenols:

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.2 eq) in an anhydrous solvent (e.g., DMF or DMSO).

  • Add a base (e.g., NaH or K₂CO₃) (1.3 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to generate the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Table 3: SNAr Reactions of this compound with Various Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF100888
4-MethoxyphenolK₂CO₃DMSO100692
4-ChlorophenolNaHTHF801085
2-NaphtholK₂CO₃DMF1101282

Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the SNAr reactions described above.

G Start Dissolve this compound and Amine in Solvent Add_Base Add Base Start->Add_Base Heat_Stir Heat and Stir Add_Base->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Final Product Purify->Product

Workflow for Reaction with Amines.

G Start Generate Thiolate/Phenoxide (Thiol/Phenol + Base) Add_Reagent Add this compound Start->Add_Reagent Heat_Stir Heat and Stir Add_Reagent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Final Product Purify->Product

Workflow for Thiols/Phenols.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented in these application notes demonstrate the utility of this reagent in synthesizing a wide range of substituted benzonitrile derivatives, which are valuable intermediates in drug discovery and materials science. The straightforward nature of these reactions, coupled with generally high yields, makes this compound an attractive building block for the construction of complex molecular architectures.

References

Application Notes and Protocols for the Etherification of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the cyano group (-C≡N). This activation facilitates the displacement of the fluorine atom at the C-4 position by a variety of nucleophiles, including alcohols and phenols, to form corresponding ether derivatives. This process, known as etherification, is a cornerstone reaction for introducing diverse alkoxy and aryloxy moieties into the benzonitrile scaffold.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atom renders the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. The presence of the ortho-nitro and para-cyano groups provides crucial resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

These application notes provide detailed protocols for the SNAr etherification of this compound with various alcohols and phenols, along with tabulated data to guide reaction optimization.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The etherification of this compound with an alcohol (ROH) or a phenol (ArOH) typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻). This nucleophile then attacks the electron-deficient carbon atom bonded to the fluorine. The reaction proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism reactant1 This compound step1_arrow + reactant1->step1_arrow reactant2 R-O⁻ (Nucleophile) step2_arrow -> reactant2->step2_arrow Addition product 4-Alkoxy-2-nitrobenzonitrile step4_arrow + product->step4_arrow leaving_group F⁻ intermediate Meisenheimer Complex (Resonance Stabilized) step3_arrow -> intermediate->step3_arrow Elimination step1_arrow->reactant2 step2_arrow->intermediate step3_arrow->product step4_arrow->leaving_group

Caption: General mechanism for the SNAr etherification.

Experimental Protocols

The following protocols provide detailed methodologies for the etherification of this compound. Protocol 1 describes a general procedure for reactions with phenols, which typically require milder conditions, while Protocol 2 outlines a method for reactions with aliphatic alcohols, which may necessitate the use of a stronger base.

Protocol 1: Etherification with Phenols using Potassium Carbonate

This protocol is adapted from a general and robust method for the synthesis of diaryl ethers from activated aryl halides.

Materials:

  • This compound

  • Substituted or unsubstituted phenol (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the corresponding phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at a temperature between 60-110 °C. The optimal temperature may vary depending on the reactivity of the phenol. A starting point of 80 °C is recommended.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).

Protocol1_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Phenol, K₂CO₃ in DMF B Heat and Stir (60-110 °C) A->B C Monitor by TLC/HPLC B->C D Cool and Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H

Caption: Workflow for etherification with phenols.

Protocol 2: Etherification with Aliphatic Alcohols using Sodium Hydride

This protocol is suitable for less acidic aliphatic alcohols that require a stronger base to form the corresponding alkoxide.

Materials:

  • This compound

  • Aliphatic alcohol (1.2 - 1.5 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, add anhydrous THF or DMF and cool to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) to the cooled solvent.

  • Slowly add the alcohol (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide. Hydrogen gas will be evolved during this step.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it to the alkoxide solution.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) if necessary.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the etherification of this compound with a range of phenols and alcohols. These data are based on established principles of SNAr reactions on analogous substrates.

Table 1: Etherification with Various Phenols

EntryPhenol NucleophileBase (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃ (1.5)DMF806>90
24-MethoxyphenolK₂CO₃ (1.5)DMF805>95
34-ChlorophenolK₂CO₃ (1.5)DMF908>90
44-NitrophenolK₂CO₃ (2.0)DMF1001285-90
52,6-DimethylphenolK₂CO₃ (1.5)DMF1102470-80

Yields are estimated based on similar reactions and may vary.[1]

Table 2: Etherification with Various Alcohols

EntryAlcohol NucleophileBase (eq)SolventTemp (°C)Time (h)Yield (%)
1MethanolNaH (1.2)THF254>95
2EthanolNaH (1.2)THF255>95
3IsopropanolNaH (1.2)THF501280-90
4Benzyl AlcoholNaH (1.2)DMF256>90
5Allyl AlcoholK₂CO₃ (1.5)DMF60885-95

Yields are estimated based on general principles of SNAr reactions.

Troubleshooting and Safety Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a stronger base (e.g., NaH instead of K₂CO₃), or switching to a more polar aprotic solvent like DMSO. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the starting material.

  • Side Reactions: With sterically hindered alcohols, elimination reactions may compete with substitution. Using milder conditions and less hindered bases can sometimes mitigate this.

  • Safety:

    • This compound is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

    • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from any moisture.

    • DMF and DMSO are polar aprotic solvents that can penetrate the skin. Avoid direct contact.

    • Always quench reactions involving strong bases like NaH carefully at low temperatures.

These protocols and data provide a comprehensive guide for the successful etherification of this compound, enabling the synthesis of a wide array of ether derivatives for various research and development applications.

References

Application Notes and Protocols for the Selective Reduction of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 4-Fluoro-2-nitrobenzonitrile to yield 2-amino-4-fluorobenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both a nitro and a nitrile group on the aromatic ring necessitates a chemoselective reduction method that preserves the nitrile functionality. This document provides detailed application notes and protocols for three common methods to achieve this transformation: catalytic hydrogenation, reduction with iron powder, and reduction with tin(II) chloride.

Chemical Transformation

The primary transformation discussed is the reduction of the nitro group of this compound to an amino group, yielding 2-amino-4-fluorobenzonitrile.

start This compound (C7H3FN2O2) end 2-Amino-4-fluorobenzonitrile (C7H5FN2) start->end [Reducing Agent]

Caption: Reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and expected outcomes for the selective reduction of the nitro group in nitrobenzonitrile derivatives. While specific data for this compound is not extensively published, the data presented is based on analogous transformations and established methodologies for selective nitro group reductions in the presence of a nitrile.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation H₂, Pd/C or Pt/CEthanol, Methanol, or Ethyl Acetate25 - 602 - 1285 - 98Highly efficient and clean. Catalyst selection is crucial to avoid nitrile reduction. Low hydrogen pressure is often preferred.
Iron Reduction Fe powder, HCl/Acetic AcidEthanol/Water, Acetic Acid25 - 1002 - 675 - 90A classic, robust, and cost-effective method. Generally chemoselective for the nitro group. The reaction is exothermic and requires careful monitoring. Workup involves filtering off iron salts.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate25 - 801 - 480 - 95A mild and highly selective method for nitro group reduction in the presence of other sensitive functionalities like nitriles.[1][2] The workup can be challenging due to the formation of tin salts.[3]

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol outlines the general procedure for the selective reduction of the nitro group in this compound using catalytic hydrogenation.

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve this compound in Ethanol prep2 Add Pd/C catalyst prep1->prep2 react1 Purge with H₂ prep2->react1 react2 Stir under H₂ atmosphere react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Filter catalyst react3->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify by chromatography or recrystallization workup2->workup3

Caption: General workflow for catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C or Pt/C catalyst (typically 5-10 mol% by weight).

  • Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-4-fluorobenzonitrile.

  • Purify the crude product by column chromatography or recrystallization as needed.

Method 2: Reduction with Iron Powder

This protocol is a robust and cost-effective method for the selective reduction of the nitro group.

Workflow for Iron Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Prepare a solution of This compound prep2 Add Iron powder and acid prep1->prep2 react1 Heat the reaction mixture prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Filter hot solution react2->workup1 workup2 Neutralize filtrate workup1->workup2 workup3 Extract product workup2->workup3 workup4 Dry and concentrate workup3->workup4

Caption: General workflow for iron reduction.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Acetic Acid or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq).

  • To this suspension, add a catalytic amount of acid, such as acetic acid or concentrated HCl. The addition may be exothermic.

  • Heat the reaction mixture to reflux (around 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • While hot, filter the reaction mixture through a pad of filter aid to remove the iron salts. Wash the filter cake with hot ethanol.

  • Cool the filtrate and neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Method 3: Reduction with Tin(II) Chloride

This method is known for its high chemoselectivity in reducing nitro groups while preserving other functional groups.

Workflow for Tin(II) Chloride Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve this compound in solvent prep2 Add SnCl₂·2H₂O and acid prep1->prep2 react1 Stir at room temperature or heat prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench and basify react2->workup1 workup2 Filter tin salts workup1->workup2 workup3 Extract product workup2->workup3 workup4 Dry and concentrate workup3->workup4

Caption: General workflow for Tin(II) Chloride reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Add concentrated HCl and stir the mixture at room temperature or heat to reflux (up to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully add a concentrated solution of NaOH until the solution is strongly basic (pH > 10) to precipitate the tin salts.

  • Filter the mixture through a pad of filter aid to remove the tin salts. Wash the residue thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as required.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Catalytic hydrogenation with hydrogen gas should be performed with appropriate safety measures, including the use of a blast shield and proper grounding of equipment.

  • The reduction with iron and acid is exothermic and should be controlled by cooling if necessary.

  • Tin compounds are toxic and should be handled with care. Dispose of tin waste according to institutional guidelines.

Conclusion

The selective reduction of the nitro group in this compound to 2-amino-4-fluorobenzonitrile can be effectively achieved through several methods. The choice of method will depend on factors such as available equipment, scale of the reaction, cost considerations, and the desired purity of the final product. Catalytic hydrogenation offers a clean and high-yielding route, while iron and tin(II) chloride reductions provide robust and reliable alternatives, particularly when specialized hydrogenation equipment is not available. Careful optimization of reaction conditions is recommended for each method to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzonitrile is a versatile and highly reactive building block in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of three key functional groups: a fluorine atom, a nitro group, and a nitrile group, all attached to a benzene ring. The electron-withdrawing nature of the ortho-nitro and para-cyano groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the strategic introduction of various nucleophiles, paving the way for subsequent intramolecular cyclization reactions to form diverse heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including benzimidazoles and quinoxalines, using this compound as the key starting material.

Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in the functionalization of this compound is the SNAr mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho-nitro and para-cyano groups. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A simplified representation of the SNAr mechanism.

Application 1: Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazoles from this compound is a two-step process involving an initial SNAr reaction followed by a reductive cyclization. This approach allows for the introduction of a wide variety of substituents on the benzimidazole core, making it a valuable tool in drug discovery.

Experimental Workflow: Benzimidazole Synthesis

Benzimidazole_Workflow start This compound + o-Phenylenediamine Derivative snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Intermediate: N-(4-Cyano-2-nitrophenyl)-1,2-diamine snar->intermediate reduction Step 2: Reductive Cyclization intermediate->reduction product Final Product: Substituted Benzimidazole-5-carbonitrile reduction->product workup Work-up and Purification (e.g., Filtration, Recrystallization) product->workup

Workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carbonitrile Derivatives

This protocol outlines the synthesis of a benzimidazole derivative via the reaction of this compound with a substituted o-phenylenediamine, followed by reductive cyclization.

Step 1: Synthesis of N-(Substituted-phenyl)-N'-(4-cyano-2-nitrophenyl)benzene-1,2-diamine (SNAr Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired substituted o-phenylenediamine (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Base Addition: Add a base, for instance, triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq.), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by vacuum filtration, washed with water, and dried.

Step 2: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carbonitrile (Reductive Cyclization)

  • Reaction Setup: Suspend the N-(substituted-phenyl)-N'-(4-cyano-2-nitrophenyl)benzene-1,2-diamine intermediate (1.0 eq.) in a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (4.0 eq.) or iron powder in the presence of an acid (e.g., acetic acid or HCl).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed, which usually takes 2-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling. The solid is collected by filtration and washed with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired benzimidazole derivative.

Quantitative Data Summary: Benzimidazole Synthesis
Heterocyclic ProductStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
Benzimidazole-5-carbonitrilesThis compound, o-PhenylenediaminesEt₃N or K₂CO₃ (Step 1), Na₂S₂O₄ or Fe/AcOH (Step 2)DMF or Ethanol80-1206-1870-90

Application 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. A plausible synthetic route to quinoxaline-6-carbonitriles from this compound involves an initial SNAr reaction with a 1,2-diamine, followed by reductive cyclization.

Experimental Workflow: Quinoxaline Synthesis

Quinoxaline_Workflow start This compound + 1,2-Diamine snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Intermediate: N-(4-Cyano-2-nitrophenyl)-1,2-diamine snar->intermediate reduction Step 2: Reductive Cyclization intermediate->reduction product Final Product: Substituted Quinoxaline-6-carbonitrile reduction->product workup Work-up and Purification product->workup

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic strategies for this compound include:

  • Sandmeyer-type reaction from 4-Fluoro-2-nitroaniline: This classic route involves diazotization of the aniline followed by cyanation.

  • Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated precursor: For instance, the reaction of 2,5-dichloronitrobenzene with a cyanide source, although this would yield the chloro-analogue, the principles of the reaction are applicable.

  • Dehydration of 4-Fluoro-2-nitrobenzamide: This method can offer high yields under the right conditions.

Q2: What is a recommended high-yield synthesis method?

A2: A high-yield method involves the dehydration of 2-fluoro-4-nitrobenzamide. One reported procedure using a mixture of phosphorus pentoxide and hexamethyldisiloxane in 1,2-dichloroethane gives a molar yield of up to 95%.

Q3: What are the critical safety precautions when working with the reagents for this synthesis?

A3: Many reagents used in these syntheses are hazardous. For example, copper (I) cyanide is highly toxic. It is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete diazotization of the starting aniline.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite.
Inefficient cyanation reaction.Ensure the copper (I) cyanide is of high purity. Consider the use of a solvent such as N-Methyl-2-pyrrolidone (NMP) for the cyanation step.
Incomplete dehydration of the amide.Ensure the dehydrating agent (e.g., phosphorus pentoxide) is fresh and has not been exposed to moisture. Increase the reaction time or temperature as needed, while monitoring for decomposition.
Presence of Impurities in the Final Product Unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.
Formation of by-products.In the Sandmeyer reaction, side reactions can lead to the formation of phenols or other by-products. Ensure the reaction conditions are strictly controlled.
Contamination with copper salts.After a cyanation reaction using a copper salt, ensure the product is thoroughly washed to remove any residual copper. An aqueous solution of ethyl acetate can be used for this purpose.
Difficult Product Isolation/Purification Oily product instead of a solid.The crude product may be an oil due to the presence of impurities. Attempt to purify by column chromatography on silica gel.
Product is a dark, tarry solid.This can indicate decomposition during the reaction, possibly due to excessive heat. Reduce the reaction temperature and monitor the reaction more closely.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Analogs

Starting MaterialReagentsSolventYieldReference
2-Fluoro-4-nitrobenzamidePhosphorus pentoxide, hexamethyldisiloxane1,2-Dichloroethane95%[1]
2-Fluoro-4-nitrobromobenzeneCopper (I) CyanideNMP54.1% (after recrystallization)[1]
4-Fluoro-2-nitro-benzonitrile (hydrolysis)HBr (48%)Water81% (yield of 4-Fluoro-2-nitrobenzoic acid)
2,5-DichloronitrobenzeneCopper (I) CyanideN,N-Dimethylformamide73.1% (yield of 4-Chloro-2-nitrobenzonitrile)[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 4-Fluoro-2-nitrobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Fluoro-2-nitrobenzamide.

  • Reagent Addition: Add a dehydrating agent such as phosphorus pentoxide or a mixture of phosphorus pentoxide and hexamethyldisiloxane in a suitable solvent like 1,2-dichloroethane.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 4-Fluoro-2-nitroaniline (Sandmeyer-type Reaction)

  • Diazotization:

    • Dissolve 4-Fluoro-2-nitroaniline in an aqueous acidic solution (e.g., HBr or H2SO4) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper (I) cyanide in a suitable solvent (e.g., NMP).

    • Slowly add the cold diazonium salt solution to the copper (I) cyanide mixture.

    • Warm the reaction mixture gently to room temperature and then heat as required, monitoring the evolution of nitrogen gas.

  • Workup and Purification:

    • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent like toluene.[1]

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction Steps cluster_purification Workup & Purification start Start with 4-Fluoro-2-nitroaniline diazotization Diazotization (NaNO2, HBr, 0-5°C) start->diazotization cyanation Cyanation (CuCN, NMP) diazotization->cyanation Diazonium Salt workup Aqueous Workup & Extraction cyanation->workup Crude Product purification Recrystallization (Toluene) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield? check_reagents Check Reagent Quality (Aniline, NaNO2, CuCN) start->check_reagents Yes check_temp Verify Reaction Temperature (Diazotization at 0-5°C) check_reagents->check_temp Reagents OK reagent_issue Replace old or impure reagents. check_reagents->reagent_issue Issue Found check_time Increase Reaction Time? check_temp->check_time Temperature OK temp_issue Adjust cooling bath to maintain 0-5°C. check_temp->temp_issue Issue Found check_solvent Solvent Choice for Cyanation (e.g., NMP) check_time->check_solvent Time OK time_issue Monitor reaction by TLC/HPLC to determine optimal time. check_time->time_issue Issue Found solvent_issue Consider alternative high-boiling polar aprotic solvents. check_solvent->solvent_issue Issue Found

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Byproduct formation in the synthesis of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Sandmeyer-type Reaction: This route starts with the diazotization of 2-fluoro-4-nitroaniline, followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 2,4-dinitrobenzonitrile with a fluoride source, such as potassium fluoride (KF), to replace one of the nitro groups with a fluorine atom.[1]

  • Dehydration of an Amide: this compound can also be synthesized by the dehydration of 2-fluoro-4-nitrobenzamide.

Q2: What are the primary byproducts I should be aware of for each synthetic route?

A2: Byproduct formation is a common challenge. The expected byproducts are highly dependent on the chosen synthetic pathway:

  • Sandmeyer-type Reaction: Potential byproducts include phenolic compounds (4-hydroxy-2-nitrobenzonitrile), biaryl compounds, and de-amination products where the diazonium group is replaced by hydrogen.[2][3][4] Azo-coupling products can also form if the reaction conditions are not carefully controlled.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The main byproduct is typically 2,4-difluorobenzonitrile, where both nitro groups are substituted by fluorine.[1] Incomplete reaction can also leave unreacted starting material.

  • Dehydration of Amide: The primary impurity is often the unreacted starting material, 2-fluoro-4-nitrobenzamide, due to incomplete dehydration. Hydrolysis of the nitrile product back to the amide or to the carboxylic acid can also occur if water is present during workup or purification.

Q3: How can I detect and quantify the purity of my this compound product?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the product and resolving it from byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are well-resolved from the product peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range often suggests the presence of impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Sandmeyer-type Reaction

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or HPLC analysis shows a complex mixture of products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and test for the presence of nitrous acid with starch-iodide paper.[4]
Premature Decomposition of the Diazonium Salt Keep the diazonium salt solution cold (0-5 °C) at all times and use it immediately after its preparation.[4] Electron-withdrawing groups like the nitro group can decrease the stability of the diazonium salt.
Side Reaction with Water to Form Phenol Minimize the amount of water present during the cyanation step. While the diazotization is typically aqueous, ensuring the subsequent cyanation reaction is as anhydrous as possible can reduce the formation of 4-hydroxy-2-nitrobenzonitrile.[4]
Inefficient Copper Catalysis Use a freshly prepared solution of copper(I) cyanide. Ensure the copper salt is of high quality and fully dissolved or well-suspended in the reaction medium.
Azo-Coupling Maintain a sufficiently acidic pH during diazotization to prevent the diazonium salt from coupling with the unreacted 2-fluoro-4-nitroaniline.
Issue 2: Formation of 2,4-difluorobenzonitrile in the SNAr Reaction

Symptoms:

  • GC-MS or NMR analysis indicates the presence of 2,4-difluorobenzonitrile in the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-fluorination Carefully control the reaction temperature. High temperatures can promote the substitution of the second nitro group. Optimize the stoichiometry of the fluoride source (e.g., KF); use of a large excess may drive the reaction towards the difluoro byproduct.
Reaction Time Monitor the reaction progress by TLC or HPLC. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the difluorinated byproduct. Quench the reaction once the starting material is consumed to an acceptable level.
Solvent Effects The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used. Experiment with different solvents to find the optimal balance between reaction rate and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is a representative example and may require optimization.

  • Diazotization:

    • Dissolve 2-fluoro-4-nitroaniline in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example and may require optimization.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,4-dinitrobenzonitrile and spray-dried potassium fluoride (KF).

    • Add a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature typically in the range of 100-150 °C.

    • Monitor the progress of the reaction by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash it thoroughly with water, and dry it under vacuum.

    • If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Sandmeyer cluster_0 Diazotization cluster_1 Cyanation & Byproduct Pathways 2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline Diazonium Salt Diazonium Salt 2-Fluoro-4-nitroaniline->Diazonium Salt NaNO₂, H⁺ 0-5 °C Target Product This compound Diazonium Salt->Target Product CuCN Phenol Byproduct 4-Hydroxy-2-nitrobenzonitrile Diazonium Salt->Phenol Byproduct H₂O (Side Reaction) De-amination Byproduct 1-Fluoro-3-nitrobenzene Diazonium Salt->De-amination Byproduct H-donor (Side Reaction) Azo Coupling Byproduct Azo Coupling Byproduct Diazonium Salt->Azo Coupling Byproduct Unreacted Aniline (Side Reaction)

Caption: Byproduct formation pathways in the Sandmeyer-type synthesis.

Byproduct_Formation_SNAr 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile Target Product This compound 2,4-Dinitrobenzonitrile->Target Product KF, Solvent Heat Difluoro Byproduct 2,4-Difluorobenzonitrile Target Product->Difluoro Byproduct KF (excess) High Temp.

Caption: Byproduct formation pathway in the SNAr synthesis.

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Identify_Route Identify Synthetic Route Problem->Identify_Route Sandmeyer Sandmeyer Route Identify_Route->Sandmeyer SNAr SNAr Route Identify_Route->SNAr Check_Diazotization Check Diazotization Conditions (Temp, Reagents) Sandmeyer->Check_Diazotization Check_Fluorination Check Fluorination Conditions (Temp, Stoichiometry, Time) SNAr->Check_Fluorination Check_Cyanation Check Cyanation Conditions (Temp, Catalyst) Check_Diazotization->Check_Cyanation Analyze_Product Analyze Product and Byproducts (HPLC, NMR, GC-MS) Check_Cyanation->Analyze_Product Check_Fluorination->Analyze_Product Optimize Optimize Reaction Conditions Analyze_Product->Optimize Impurity Identified End End Analyze_Product->End Purity Acceptable Optimize->Problem Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-2-nitrobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Potential Cause Troubleshooting Step
Incomplete removal of impurities Ensure the correct solvent system is used where the compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain soluble at low temperatures.[1][2]
Co-precipitation of impurities Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1][2]
Inadequate washing of crystals Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Issue 2: "Oiling Out" During Recrystallization

Potential Cause Troubleshooting Step
Compound's melting point is lower than the solvent's boiling point The compound is melting before it dissolves. Use a lower-boiling point solvent or a solvent mixture.[1]
Solution is supersaturated Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[1] Seeding the solution with a pure crystal can help initiate crystallization.[1][2]

Issue 3: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate solvent system (eluent) Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of the desired compound from its impurities. An Rf value of 0.2-0.4 is often a good target.[1]
Column overloading Use an appropriate ratio of crude material to the stationary phase (e.g., silica gel). A common ratio is 1:30 to 1:100 (w/w).[1]
Improper column packing Ensure the stationary phase is packed uniformly to avoid channeling, which leads to poor separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, if synthesized from 2-fluoro-4-nitrophenylamine, residual starting material or intermediates from the diazotization and cyanation steps could be present.[3]

Q2: What is the recommended purification method for this compound?

A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3] Column chromatography can also be used for separating complex mixtures or achieving very high purity.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A patent for a synthesis method of 2-fluoro-4-nitrobenzonitrile (an isomer) suggests using toluene for recrystallization.[3] For aromatic nitro compounds in general, solvents like ethanol, methanol, isopropanol, ethyl acetate, and hexane, or their mixtures, are often screened.[1]

Q4: What is the expected purity and yield after recrystallization?

A4: In a documented synthesis of the isomer 2-fluoro-4-nitrobenzonitrile, recrystallization from toluene increased the purity from a crude content of 90.7-94.1% to a final purity of 99.0-99.1% (by HPLC), with a molar yield of 44.5-54.1%.[3]

Quantitative Data Summary

Purification Step Initial Purity (GC/HPLC) Final Purity (HPLC) Molar Yield Recrystallization Solvent
Recrystallization of 2-Fluoro-4-nitrobenzonitrile90.7% - 94.1%99.0% - 99.1%44.5% - 54.1%Toluene

Note: The data above is for the isomer 2-Fluoro-4-nitrobenzonitrile as a reference.[3]

Experimental Protocols

Recrystallization Protocol (adapted from a similar compound)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture to boiling with stirring to dissolve the solid.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove residual solvent.

Column Chromatography Protocol (General)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.[1]

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or HPLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (e.g., HPLC, GC) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct Purity > 99% Impure Product still impure PurityAnalysis->Impure Purity < 99% Impure->ColumnChromatography

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Purification Issue Method Which method? Start->Method RecrystallizationProblem Recrystallization Issue Method->RecrystallizationProblem Recrystallization ChromatographyProblem Chromatography Issue Method->ChromatographyProblem Column Chromatography LowPurity Low Purity RecrystallizationProblem->LowPurity Problem OilingOut Oiling Out RecrystallizationProblem->OilingOut Problem PoorSeparation Poor Separation ChromatographyProblem->PoorSeparation Solution1 Check solvent / Cool slowly LowPurity->Solution1 Solution2 Change solvent / Add more solvent OilingOut->Solution2 Solution3 Optimize eluent / Repack column PoorSeparation->Solution3

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution?

A1: this compound is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro (-NO₂) group at the ortho position and the cyano (-CN) group at the para position make the carbon atom attached to the fluorine highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions, often leading to high yields under appropriate conditions.[1]

Q2: What are the typical solvents and bases used for this reaction?

A2: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[1] Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles like phenols or some thiols, a base is required to generate the more potent nucleophilic anion. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃) (often more effective due to better solubility in organic solvents)

  • Sodium hydride (NaH) (a strong, non-nucleophilic base)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (for scavenging acids formed during the reaction)

Q3: Can the nitrile group be hydrolyzed under the reaction conditions?

A3: Yes, hydrolysis of the nitrile group to a carboxamide or a carboxylic acid is a potential side reaction, especially under harsh basic conditions (e.g., strong base, high temperature, and presence of water).[2][3] To minimize this, it is crucial to use anhydrous solvents and reagents and to avoid unnecessarily high temperatures or prolonged reaction times. If hydrolysis is a persistent issue, using a milder base or protecting the nitrile group might be considered, though the latter adds extra synthetic steps.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. It allows for the visualization of the consumption of the starting material and the formation of the product. However, the formation of a colored Meisenheimer complex can sometimes interfere with TLC analysis, as it may appear as a highly polar, colored spot at the baseline.[4] In such cases, working up a small aliquot of the reaction mixture before spotting on the TLC plate can provide a clearer result. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A typical starting point would be a reversed-phase C18 column with a gradient of acetonitrile and water, often with a formic acid modifier to improve peak shape.

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic substitution of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile For weakly nucleophilic species (e.g., phenols, thiols), ensure complete deprotonation by using a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃). Consider using a slight excess of the nucleophile (1.1-1.2 equivalents).
Low reaction temperature SNAr reactions often require heating.[1] If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring for decomposition.
Inappropriate solvent Ensure a polar aprotic solvent (DMF, DMSO, ACN) is used to enhance nucleophilicity.[1] Protic solvents can solvate and deactivate the nucleophile.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of anionic nucleophiles.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Troubleshooting Steps
Hydrolysis of the nitrile group Use anhydrous conditions. Avoid excessively high temperatures and prolonged reaction times. Consider using a milder base.[2][3]
Reaction with the solvent At high temperatures, solvents like DMF can decompose, especially in the presence of a strong base. If this is suspected, switch to a more stable solvent like DMSO or consider running the reaction at a lower temperature for a longer time.
Di-substitution or other side reactions with the nucleophile If the nucleophile has multiple reactive sites, consider using protecting groups. For complex nucleophiles, steric hindrance might lead to unexpected side reactions.
Formation of a dark-colored reaction mixture The formation of a colored solution (often red or deep purple) is typically due to the formation of the Meisenheimer complex, which is an intermediate in the reaction. This is usually not a cause for concern unless the color persists without product formation, which might indicate a stable, unreactive complex.

Issue 3: Difficult Product Purification

Possible Cause Troubleshooting Steps
High-boiling point solvent (DMF/DMSO) removal After the reaction, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions and washes with brine can help remove residual high-boiling solvents.[1]
Co-elution of product and starting material/impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method for solid products.
Oily or impure solid product After aqueous workup, ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before concentrating. Residual water can lead to an oily product. Washing the crude solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) can help remove non-polar impurities.

Data Presentation: Illustrative Reaction Conditions

The following tables provide representative conditions for the nucleophilic substitution of this compound with various nucleophiles. These are intended as starting points for optimization.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
n-ButylamineK₂CO₃DMF804~90
PiperidineEt₃NACN606~95
MorpholineK₂CO₃DMSO804~92
AnilineNoneDMF10012~75

Table 2: Reaction with Oxygen and Sulfur Nucleophiles

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1008~85
4-MethoxyphenolCs₂CO₃ACN806~90
ThiophenolEt₃NTHF604~95
Sodium thiophenoxideNoneDMFRT2~98

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine (e.g., Morpholine)

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Add morpholine (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Reaction with a Phenol

  • To a round-bottom flask containing a magnetic stir bar, add the phenol (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Stir the mixture at room temperature for 15 minutes to generate the phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for SNAr reagents 1. Combine this compound, nucleophile, base (if needed), and solvent reaction 2. Heat reaction mixture (e.g., 60-100 °C) reagents->reaction Stir monitoring 3. Monitor reaction progress (TLC or HPLC) reaction->monitoring Periodically monitoring->reaction Incomplete workup 4. Aqueous workup (Quench with water, extract with organic solvent) monitoring->workup Complete purification 5. Purification (Column chromatography or recrystallization) workup->purification characterization 6. Characterize pure product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for SNAr.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low or No Product Yield check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase temperature (e.g., in 20 °C increments) check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently reactive? check_temp->check_nucleophile Yes end Re-evaluate reaction increase_temp->end add_base Add a suitable base (e.g., K₂CO₃, NaH) check_nucleophile->add_base No check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes add_base->end change_solvent Switch to DMF, DMSO, or ACN check_solvent->change_solvent No check_moisture Are anhydrous conditions being used? check_solvent->check_moisture Yes change_solvent->end dry_reagents Dry solvents and reagents; use inert atmosphere check_moisture->dry_reagents No check_moisture->end Yes dry_reagents->end

Caption: Troubleshooting logic for low yield.

References

Preventing side reactions of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-2-nitrobenzonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with this compound?

A1: The primary side reactions involving this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of the fluoride: The fluorine atom is highly activated by the adjacent electron-withdrawing nitro and cyano groups, making it susceptible to displacement by nucleophiles.[1][2][3]

  • Reduction of the nitro group: The nitro group can be reduced to an amine or other intermediates, which may or may not be the desired outcome.[4][5][6]

  • Hydrolysis of the nitrile group: Under certain acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[7][8][9]

Q2: I am trying to perform a nucleophilic aromatic substitution on the fluorine atom, but I am getting low yields. What could be the reason?

A2: Low yields in SNAr reactions with this compound can stem from several factors:

  • Weak Nucleophile: The incoming nucleophile may not be strong enough to displace the fluoride efficiently.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation and leave the nucleophile more reactive.[10]

  • Suboptimal Base: If your nucleophile requires deprotonation, the base used might be too weak or sterically hindered.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Q3: How can I selectively reduce the nitro group without affecting the nitrile or fluorine substituents?

A3: Achieving chemoselective reduction of the nitro group is a common challenge. Here are some strategies:

  • Catalytic Hydrogenation: While effective for nitro reduction, catalytic hydrogenation (e.g., with Pd/C) can sometimes also reduce the nitrile. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary.

  • Metal/Acid Systems: Reagents like iron powder in the presence of a mild acid (e.g., acetic acid or ammonium chloride) are known to selectively reduce nitro groups in the presence of other reducible functionalities.[5][6][11]

  • Tin(II) Chloride (SnCl₂): This is a classic reagent for the reduction of aromatic nitro groups and is generally compatible with nitrile groups.[4][5]

Q4: I am observing the formation of 4-hydroxy-2-nitrobenzonitrile as a byproduct. How can I prevent this?

A4: The formation of 4-hydroxy-2-nitrobenzonitrile indicates that water is acting as a nucleophile and displacing the fluorine atom. To prevent this:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Choice: Avoid using protic solvents that can also act as nucleophiles. If a protic solvent is necessary, consider using a less nucleophilic one, such as a tertiary alcohol.

Troubleshooting Guides

Issue 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reactivityIncrease reaction temperature. Consider using a stronger, less sterically hindered nucleophile.
Poor choice of baseIf applicable, switch to a stronger base (e.g., NaH, K₂CO₃) to ensure complete deprotonation of the nucleophile.
Inappropriate solventUse a polar aprotic solvent such as DMF, DMSO, or NMP to enhance nucleophilicity.[10]
Formation of multiple productsCompeting side reactionsProtect other reactive functional groups if necessary. Optimize reaction time to minimize the formation of degradation products.
Reaction with solventEnsure the solvent is not reactive under the basic conditions. For example, esters are incompatible with strong bases.[12]
Issue 2: Unwanted Reduction of the Nitrile Group during Nitro Group Reduction
Symptom Possible Cause Suggested Solution
Presence of aminomethyl productOver-reduction with catalytic hydrogenationReduce hydrogen pressure and/or reaction temperature. Decrease catalyst loading.
Non-selective reducing agentSwitch to a more chemoselective reducing agent. Sodium dithionite or iron-based systems are good alternatives.[4][11]
Low yield of the desired anilineIncomplete reactionIncrease the equivalents of the reducing agent. Ensure efficient stirring, especially for heterogeneous reactions.
Issue 3: Hydrolysis of the Nitrile Group
Symptom Possible Cause Suggested Solution
Formation of 4-fluoro-2-nitrobenzoic acidPresence of strong acid or base with waterAvoid prolonged exposure to harsh acidic or basic aqueous conditions. If purification requires such conditions, perform it at low temperatures and for a minimal duration.
High reaction temperatures in aqueous mediaIf the reaction is performed in the presence of water, try to lower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the nucleophile (1.1-1.5 eq).

  • If the nucleophile is an alcohol or thiol, add a suitable base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chemoselective Reduction of the Nitro Group with Iron
  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride.

  • Heat the mixture to reflux (around 80 °C) and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify as needed.

Visualizations

SNAr_Troubleshooting start Low Yield in SNAr? cause1 Insufficient Reactivity start->cause1 Check Conversion cause2 Poor Base/Solvent Choice start->cause2 Review Conditions cause3 Side Reactions start->cause3 Analyze Byproducts sol1a Increase Temperature cause1->sol1a sol1b Stronger Nucleophile cause1->sol1b sol2a Use Stronger Base (e.g., NaH, K2CO3) cause2->sol2a sol2b Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->sol2b sol3a Protect Functional Groups cause3->sol3a sol3b Optimize Reaction Time cause3->sol3b

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Nitro_Reduction_Pathway start This compound path1 Chemoselective Reduction (e.g., Fe/AcOH) start->path1 Mild Conditions path2 Stronger Reduction (e.g., H2, Pd/C) start->path2 Harsh Conditions product1 4-Fluoro-2-aminobenzonitrile (Desired Product) path1->product1 path2->product1 product2 Side Products (e.g., aminomethyl derivative) path2->product2

Caption: Reaction pathways for the reduction of this compound.

References

Stability and storage conditions for 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-Fluoro-2-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] While room temperature is generally acceptable for short-term storage, long-term storage at lower temperatures (<15°C) in a dark place is recommended to minimize potential degradation.[5]

Q2: What is the general stability of this compound?

A2: this compound is a relatively stable compound under standard laboratory conditions.[6] However, it is susceptible to reaction with strong bases, amines, and oxidizing agents.[6] Exposure to high temperatures for prolonged periods may lead to decomposition.

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with strong oxidizing agents, strong bases, and amines, as these can lead to vigorous reactions.[6]

Q4: What are the primary applications of this compound?

A4: This compound is a key intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[3] It is often used in nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced by a nucleophile. It serves as a building block for various complex molecules, including those with potential applications as tyrosine kinase inhibitors for treating diseases like cancer.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 80517-21-1[7]
Molecular Formula C₇H₃FN₂O₂[7]
Molecular Weight 166.11 g/mol [7]
Appearance Light yellow to yellow solid/crystals or powder[1][8]
Melting Point 69-78 °C[8]
Boiling Point 145-150 °C at 11.25 Torr[1]
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol and acetone.[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1-1.2 equivalents) to the solution.

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required, depending on the nucleophilicity of the amine).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove the base and solvent. Typically, this involves partitioning between water and an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or low reactivity 1. Insufficiently nucleophilic amine. 2. Reaction temperature is too low. 3. Inadequate base.1. Consider using a more nucleophilic amine or a stronger base. 2. Gradually increase the reaction temperature. 3. Ensure the base is anhydrous and used in sufficient excess.
Formation of side products 1. Presence of water in the reaction can lead to hydrolysis of the nitrile group or formation of 4-hydroxy-2-nitrobenzonitrile. 2. The amine may be reacting at other sites if it has multiple nucleophilic centers.1. Use anhydrous solvents and reagents. 2. Protect other nucleophilic groups on the amine before the reaction.
Difficulty in product isolation 1. Product may be highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup.1. Use a different extraction solvent. 2. Add brine to the aqueous layer to break the emulsion.
Product degradation 1. High reaction temperatures for extended periods. 2. Presence of strong light, especially UV.1. Optimize the reaction time and temperature. 2. Protect the reaction from light by wrapping the flask in aluminum foil.

Visual Guides

Experimental Workflow for SNAr

experimental_workflow Experimental Workflow for SNAr prep Preparation - Dry glassware - Inert atmosphere reagents Addition of Reagents 1. This compound 2. Anhydrous Solvent 3. Amine 4. Base prep->reagents reaction Reaction - Stir at specified temperature reagents->reaction monitoring Monitoring - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Workup - Quench reaction - Extraction monitoring->workup Proceed if complete purification Purification - Column chromatography - Recrystallization workup->purification analysis Analysis - NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for SNAr start Reaction Issue? low_yield Low or No Product start->low_yield side_products Side Products Observed start->side_products check_reagents Check Reagents - Purity - Anhydrous? low_yield->check_reagents check_conditions Check Conditions - Temperature - Time - Base low_yield->check_conditions side_products->check_reagents side_products->check_conditions check_workup Check Workup/Purification side_products->check_workup protecting_groups Use Protecting Groups side_products->protecting_groups anhydrous_setup Ensure Anhydrous Setup check_reagents->anhydrous_setup optimize_temp Optimize Temperature check_conditions->optimize_temp stronger_base Use Stronger Base check_conditions->stronger_base

Caption: A decision tree for troubleshooting common issues in SNAr reactions.

References

Handling and disposal of 4-Fluoro-2-nitrobenzonitrile waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling and disposal of 4-Fluoro-2-nitrobenzonitrile waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: It is known to cause skin irritation.[1]

  • Eye Irritation: It can cause serious eye irritation.[1]

2. What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are required.[3][4]

  • Body Protection: A standard laboratory coat or a chemically resistant apron should be worn to protect the skin.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

3. What should I do in case of accidental exposure to this compound?

Immediate action is crucial in case of exposure. Follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

4. How should I handle a spill of this compound?

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear the appropriate personal protective equipment (PPE) as outlined above.

  • For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

  • All cleanup materials should be disposed of as hazardous waste.

5. How should I store this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

6. What are the proper disposal methods for this compound waste?

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8] The primary recommended disposal method is incineration at a licensed hazardous waste facility.[8] Do not dispose of this chemical down the drain or in regular trash. All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₇H₃FN₂O₂[1]
Molecular Weight166.11 g/mol [1]
Melting Point71 °C[9]
Boiling Point145-150 °C at 11.25 Torr[9]

Experimental Protocols

Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the this compound residue. Collect this solvent rinse for disposal as halogenated organic waste.

  • Washing: Wash the rinsed items with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware and equipment to air dry completely before reuse.

Chemical Degradation of this compound Waste (for small quantities in a laboratory setting)

Disclaimer: This protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. It is essential to conduct a thorough risk assessment before proceeding.

This procedure involves two main steps: the reduction of the nitro group followed by the hydrolysis of the nitrile.

Step 1: Reduction of the Nitro Group

This procedure is adapted from methods for the reduction of nitroaromatic compounds using sodium borohydride in the presence of a catalyst.[9][10][11][12]

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: For every 1 gram of this compound waste, add 20 mL of a 10:1 mixture of methanol and water. Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 0.1 molar equivalents of a nickel(II) salt (e.g., nickel(II) chloride hexahydrate) to the solution.

  • Reduction: Slowly add 4 molar equivalents of sodium borohydride in small portions to control the reaction rate and any potential exotherm.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add 1 M hydrochloric acid to quench the excess sodium borohydride until the effervescence ceases.

Step 2: Hydrolysis of the Nitrile Group

This procedure is based on the alkaline hydrolysis of nitriles.[13][14][15]

  • Basification: To the reaction mixture from Step 1, slowly add a 10 M aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12).

  • Hydrolysis: Heat the mixture to reflux. The hydrolysis of the nitrile to the corresponding carboxylate will occur. This can be monitored by the evolution of ammonia gas (use wet pH paper to test) or by TLC.

  • Cooling and Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully neutralize the solution with 1 M hydrochloric acid.

  • Disposal: The resulting aqueous solution, containing the degraded organic products and inorganic salts, should be collected and disposed of as hazardous aqueous waste according to institutional and local regulations.

Visualizations

waste_disposal_workflow cluster_spill Spill of this compound cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill don_ppe->contain_spill collect_waste Collect Waste into Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of as Halogenated Organic Waste decontaminate->dispose_waste

Caption: Workflow for handling a this compound spill.

References

Troubleshooting low conversion rates in 4-Fluoro-2-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-Fluoro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and cyano groups) on the aromatic ring, which activate it for nucleophilic attack. The fluorine atom serves as an excellent leaving group in this context. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex.[1][2][3]

Q2: Why is my SNAr reaction with this compound showing low conversion?

Low conversion in SNAr reactions can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent and base are critical.

  • Poor Nucleophile Reactivity: The strength and concentration of the nucleophile can significantly impact the reaction rate.

  • Presence of Water: Moisture can consume reagents, particularly strong bases, and can also compete as a nucleophile.

  • Side Reactions: The formation of undesired byproducts can consume starting material and reduce the yield of the desired product.

This guide provides detailed troubleshooting steps for these common issues.

Troubleshooting Low Conversion Rates

This section provides a systematic approach to identifying and resolving the root causes of low conversion in your this compound reactions.

Issue 1: Inadequate Reaction Conditions

A common reason for low yield is the use of suboptimal reaction parameters. The following sections provide guidance on optimizing your experimental setup.

Question: How do I select the appropriate solvent and temperature for my reaction?

Answer: The choice of solvent and temperature is crucial for the success of an SNAr reaction.

  • Solvent Selection: Polar aprotic solvents are generally the best choice as they can solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[4] Recommended solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    Protic solvents should generally be avoided as they can solvate the nucleophile, reducing its reactivity.[4]

  • Temperature Optimization: Many SNAr reactions require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, a gradual increase in temperature is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature that promotes the desired reaction without causing decomposition.

Data Presentation: Solvent and Temperature Effects on Yield

The following table summarizes the impact of different solvents and temperatures on the yield of a typical SNAr reaction with an amine nucleophile.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineDMFK₂CO₃801295
MorpholineDMSOEt₃N901092
AnilineTHFNaH602485

Note: These are representative conditions and yields. Optimization for specific substrates is recommended.[1]

Issue 2: Poor Nucleophile and Base Selection

The nature of the nucleophile and the choice of base are interdependent and critical for achieving high conversion.

Question: My reaction is not proceeding even with heating. Could the nucleophile or base be the issue?

Answer: Yes, the reactivity of the nucleophile and the strength of the base are key factors.

  • Nucleophile Strength: The nucleophilicity of the reacting species is important. For instance, thiols are generally excellent nucleophiles for SNAr reactions.[4] For less reactive nucleophiles, such as alcohols, a strong base is often required to generate the more nucleophilic alkoxide.

  • Base Selection: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions or decomposition of the starting material or product. Common bases for SNAr reactions include:

    • Potassium Carbonate (K₂CO₃) - A milder base suitable for many reactions with amine nucleophiles.

    • Triethylamine (Et₃N) - A common organic base.

    • Sodium Hydride (NaH) - A strong base often used with alcohol and thiol nucleophiles.

    • Potassium tert-butoxide (t-BuOK) - A strong, non-nucleophilic base.

Data Presentation: Impact of Base on Yield with a Phenolic Nucleophile

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃AcetonitrileReflux1688
4-MethoxyphenolNaHTHF602485
4-MethoxyphenolCs₂CO₃DMF801290

Note: The choice of base can significantly influence the reaction outcome.

Issue 3: Presence of Side Reactions and Impurities

The formation of byproducts can significantly lower the yield of the desired product.

Question: I am observing multiple spots on my TLC plate. What are the likely side reactions?

Answer: The presence of multiple spots on your TLC plate suggests the formation of side products. Common side reactions in SNAr reactions with this compound include:

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent itself can compete with the intended nucleophile.[5]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, especially under harsh basic or acidic conditions.

  • Decomposition: High temperatures or the use of a very strong base can lead to the decomposition of the starting material or the product, often indicated by the reaction mixture turning dark.[4]

Troubleshooting Side Reactions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to minimize moisture.

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Choose a Milder Base: If decomposition is observed, consider using a weaker base.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, the amine nucleophile, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with a Thiol Nucleophile

This protocol outlines a general procedure for the reaction with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiol nucleophile and anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride in portions.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Conversion Rates

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your this compound reactions.

Troubleshooting_Workflow start Low Conversion Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_nucleophile Evaluate Nucleophile (Strength, Concentration) start->check_nucleophile check_purity Assess Reagent Purity & Anhydrous Conditions start->check_purity optimize_temp Optimize Temperature (Gradual Increase) check_conditions->optimize_temp Suboptimal Temp optimize_solvent Change Solvent (e.g., DMF, DMSO) check_conditions->optimize_solvent Poor Solvent Choice optimize_base Select a Different Base (e.g., NaH, K2CO3) check_conditions->optimize_base Inappropriate Base increase_conc Increase Nucleophile Concentration check_nucleophile->increase_conc Low Reactivity use_anhydrous Ensure Anhydrous Solvents & Reagents check_purity->use_anhydrous Moisture Present analyze_byproducts Analyze for Side Products (TLC, LC-MS) optimize_temp->analyze_byproducts optimize_solvent->analyze_byproducts optimize_base->analyze_byproducts increase_conc->analyze_byproducts use_anhydrous->analyze_byproducts purify Optimize Purification Strategy analyze_byproducts->purify Byproducts Identified success Improved Conversion analyze_byproducts->success No Significant Byproducts purify->success

Caption: A step-by-step guide to troubleshooting low yields.

SNAr Reaction Pathway

This diagram outlines the key steps in the Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) Addition Nucleophilic Attack on C-F Carbon Reactants->Addition Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Elimination of Fluoride Ion Intermediate->Elimination Product Substituted Product Elimination->Product

Caption: The addition-elimination mechanism of the SNAr reaction.

References

Technical Support Center: Synthesis of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-fluoro-2-nitrobenzonitrile. Our aim is to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Troubleshooting Guides

This section is designed to help you navigate common challenges during the synthesis of this compound. The primary route discussed involves the diazotization of 2-fluoro-4-nitroaniline followed by a Sandmeyer-type cyanation reaction.

Issue 1: Low Yield of Diazonium Salt

Question: We are experiencing a low yield during the diazotization of 2-fluoro-4-nitroaniline. What are the potential causes and solutions?

Answer:

Low yields in diazotization are often linked to temperature control and the quality of reagents. Here are the key factors to investigate:

  • Temperature Excursions: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.[1][2][3] It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent decomposition of the diazonium salt which can lead to the formation of byproducts like phenols and an explosion hazard.[2][3]

    • Solution: Ensure your cooling bath is robust enough for the scale of your reaction. For larger batches, consider using a jacketed reactor with a reliable cooling system. Monitor the internal reaction temperature continuously and add the sodium nitrite solution slowly to control the exotherm.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Check the quality and stoichiometry of your reagents, particularly the sodium nitrite and the acid (commonly hydrochloric or sulfuric acid). Ensure efficient stirring to maintain a homogenous mixture. A slight excess of sodium nitrite can be used, but a large excess should be avoided as it can lead to side reactions.

  • Reagent Quality: The purity of the starting 2-fluoro-4-nitroaniline and the sodium nitrite is critical.

    • Solution: Use freshly purchased or purified reagents. Old sodium nitrite can be less effective.

Issue 2: Poor Conversion during Cyanation Step

Question: The conversion of the diazonium salt to this compound is inefficient. How can we improve this?

Answer:

The cyanation step, typically a Sandmeyer reaction using a copper(I) cyanide, has several critical parameters:

  • Catalyst Activity: The activity of the copper(I) cyanide is paramount.

    • Solution: Use freshly prepared or high-quality commercial copper(I) cyanide. The catalyst can be deactivated by exposure to air and moisture. Some protocols suggest preparing the copper(I) cyanide solution in situ.

  • Reaction Temperature: While the diazotization requires low temperatures, the cyanation step often requires heating to proceed at a reasonable rate.

    • Solution: After the addition of the diazonium salt solution to the cyanide solution, the temperature is typically raised. The optimal temperature will depend on the specific solvent and reaction conditions. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal temperature and reaction time.

  • pH of the Reaction Mixture: The pH of the cyanation mixture can influence the reaction rate and byproduct formation.

    • Solution: The Sandmeyer reaction is typically carried out in a neutral or slightly acidic medium. Ensure the pH is controlled as per your established protocol.

Issue 3: Product Purity and Impurity Profile

Question: Our final product, this compound, is contaminated with impurities. What are the likely impurities and how can we remove them?

Answer:

Common impurities can arise from side reactions during both the diazotization and cyanation steps.

  • Phenolic Impurities: Formation of 4-fluoro-2-nitrophenol can occur if the diazonium salt decomposes in the presence of water, especially at elevated temperatures.[2]

    • Solution: Strict temperature control during diazotization is key. For purification, washing the crude product with a mild aqueous base (like sodium bicarbonate or sodium carbonate solution) can help remove acidic phenolic impurities.[4]

  • Azo Dyes: Side reactions can lead to the formation of colored azo compounds.

    • Solution: These are often removed during workup and recrystallization. Activated carbon treatment of the solution before crystallization can also be effective.

  • Residual Copper Salts: Copper salts from the cyanation step can contaminate the product.

    • Solution: Thorough washing of the crude product is essential. An aqueous solution of ethylenediaminetetraacetic acid (EDTA) can be used to chelate and remove residual copper ions.

  • Starting Material: Incomplete reaction will leave unreacted 2-fluoro-4-nitroaniline.

    • Solution: Optimize reaction conditions to drive the reaction to completion. Purification is typically achieved through recrystallization, as the starting material and product have different solubilities.

Scaling Up: From the Lab to Production

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the scale-up of this compound synthesis.

Caption: Troubleshooting workflow for scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound at scale?

A1: The main safety hazards are:

  • Thermal Runaway: The diazotization reaction is highly exothermic.[1] Poor temperature control can lead to a runaway reaction and a dangerous increase in pressure from nitrogen gas evolution.[3]

  • Explosive Intermediates: Aryl diazonium salts can be explosive when isolated and dry.[2] They should be kept in solution and used immediately.

  • Toxicity of Reagents: Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5]

Q2: What is the recommended solvent for the recrystallization of this compound?

A2: Common solvents for recrystallization include isopropanol, ethanol, or mixtures of toluene and hexanes. The choice of solvent will depend on the scale and the impurity profile. A solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below is ideal.

Q3: Can this synthesis be performed using continuous flow chemistry?

A3: Yes, continuous flow reactors are well-suited for hazardous reactions like diazotization. They offer superior heat and mass transfer, which allows for better temperature control and safer operation.[6] The small reaction volumes at any given time significantly reduce the risk associated with unstable intermediates.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Note that these are representative values and may need to be optimized for your specific setup.

Table 1: Reaction Conditions for Diazotization

ParameterValueReference
Starting Material2-Fluoro-4-nitroaniline[7]
ReagentSodium Nitrite (NaNO₂)[7]
AcidSulfuric Acid (H₂SO₄)[7]
Temperature0-5 °C[7]
Reaction Time0.5 - 1 hour[7]

Table 2: Reaction Conditions for Cyanation (Sandmeyer Reaction)

ParameterValueReference
ReagentCopper(I) Cyanide (CuCN)[8]
SolventWater, NMP, or DMF[7]
TemperatureTypically room temperature to 80 °C[8]
Reaction Time1 - 4 hours[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization and Cyanation

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Diazotization of 2-Fluoro-4-nitroaniline

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 2-fluoro-4-nitroaniline in aqueous sulfuric acid.

  • Cool the reactor to 0-5 °C using a suitable cooling system.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred solution of 2-fluoro-4-nitroaniline, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution or slurry of copper(I) cyanide in water or an appropriate solvent.

  • Cool the copper(I) cyanide mixture.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide mixture. Control the addition rate to manage any exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., to 50-80 °C) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., isopropanol).

The following diagram outlines the general experimental workflow.

ExperimentalWorkflow Start Start: 2-Fluoro-4-nitroaniline Diazotization Diazotization (H₂SO₄, NaNO₂) 0-5 °C Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate (in situ) Diazotization->DiazoniumSalt Cyanation Sandmeyer Cyanation (CuCN) RT to 80 °C DiazoniumSalt->Cyanation Workup Aqueous Work-up (Extraction, Washes) Cyanation->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

References

Common impurities in commercial 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Fluoro-2-nitrobenzonitrile. The information provided addresses common issues related to impurities that may be present in the material, impacting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from the synthetic process. These can be broadly categorized as:

  • Isomeric Impurities: These are molecules with the same chemical formula but different arrangements of atoms. The most common isomeric impurity is 2-Fluoro-4-nitrobenzonitrile, which can be difficult to separate due to similar physical properties. Other positional isomers, such as 3-Fluoro-4-nitrobenzonitrile, may also be present in trace amounts.

  • Starting Materials and Intermediates: Depending on the synthetic route, unreacted starting materials or intermediates may be carried over into the final product. For example, if the synthesis involves a halogen exchange from a chlorinated precursor, residual 4-Chloro-2-nitrobenzonitrile could be an impurity.

  • By-products: These are formed from side reactions during synthesis. A notable by-product can be 2,4-difluorobenzonitrile, which may arise if a dinitrobenzonitrile precursor is used with a fluoride source.[1] Another potential by-product is 4-Hydroxy-2-nitrobenzonitrile, resulting from the hydrolysis of the fluoro group.

  • Residual Solvents: Solvents used during the reaction or purification stages may remain in the final product. Common solvents include, but are not limited to, acetonitrile, dimethylformamide (DMF), methanol, and ethanol.

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in your this compound can lead to unexpected reaction outcomes. For instance:

  • Isomeric Impurities: The presence of isomers like 2-Fluoro-4-nitrobenzonitrile can lead to the formation of regioisomeric products in your reaction, complicating purification and reducing the yield of your desired product.

  • Reactive Impurities: Unreacted starting materials or by-products containing reactive functional groups can participate in your reaction, leading to the formation of unforeseen side products. For example, a hydrolysis by-product like 4-Hydroxy-2-nitrobenzonitrile could react under conditions intended for the nitrile or nitro group.

Q3: I am having difficulty purifying my product after a reaction with this compound. What could be the issue?

A3: Purification challenges can often be traced back to impurities in the starting material. If your this compound contains isomeric impurities, the resulting products may have very similar polarities and boiling points, making them difficult to separate by standard chromatographic or distillation techniques.

Q4: How can I check the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of your material. The most common are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying impurities. A well-developed HPLC method can separate the main component from its isomers and other by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents and some by-products. The mass spectrometer provides structural information that aids in the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the presence of isomeric impurities and other organic molecules. Quantitative NMR (qNMR) can be used to determine the exact purity of the material without the need for reference standards for every impurity.

Troubleshooting Guide

Issue Potential Cause (Impurity Related) Recommended Action
Unexpected peaks in reaction monitoring (e.g., by LC-MS or GC-MS) Presence of isomeric impurities or by-products in the starting material.Analyze a sample of the commercial this compound using a high-resolution analytical technique (e.g., HPLC or GC-MS) to identify and quantify any impurities.
Low yield of the desired product A significant portion of the starting material is an unreactive or less reactive isomer.If isomeric impurities are confirmed, consider purchasing a higher purity grade of this compound or developing a purification method to remove the isomers before use.
Formation of regioisomeric products The starting material contains positional isomers of this compound.Utilize a preparative HPLC or crystallization method to isolate the desired product isomer. Optimize reaction conditions to favor the reaction of the desired starting material isomer if possible.
Inconsistent reaction results between different batches of this compound Batch-to-batch variability in the impurity profile.Qualify each new batch of this compound by your chosen analytical method to ensure consistent purity and impurity profile before use in large-scale reactions.

Summary of Potential Impurities

Impurity Name Chemical Structure Potential Source Typical Analytical Method for Detection
2-Fluoro-4-nitrobenzonitrileIsomerSynthesisHPLC, GC-MS, NMR
4-Chloro-2-nitrobenzonitrileUnreacted Starting MaterialSynthesis (Halogen Exchange)HPLC, GC-MS
2,4-DifluorobenzonitrileBy-productSynthesis (from dinitro precursor)[1]GC-MS
4-Hydroxy-2-nitrobenzonitrileBy-productHydrolysisHPLC
Residual Solvents (e.g., DMF, Acetonitrile)-Purification/ReactionGC-MS (Headspace)

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and should be optimized for your specific instrument and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in acetonitrile.

Protocol 2: General GC-MS Method for Volatile Impurity Analysis

This method is a general guideline for identifying volatile impurities.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

cluster_start Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile Unreacted 2,4-Dinitrobenzonitrile Unreacted 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile->Unreacted 2,4-Dinitrobenzonitrile Incomplete Reaction 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 2,4-Dinitrobenzonitrile->2,4-Difluorobenzonitrile Side Reaction 2-Fluoro-4-nitrobenzonitrile (Isomer) 2-Fluoro-4-nitrobenzonitrile (Isomer) 2,4-Dinitrobenzonitrile->2-Fluoro-4-nitrobenzonitrile (Isomer) Isomer Formation 4-Chloro-2-nitrobenzonitrile 4-Chloro-2-nitrobenzonitrile This compound This compound 4-Chloro-2-nitrobenzonitrile->this compound Halogen Exchange Unreacted 4-Chloro-2-nitrobenzonitrile Unreacted 4-Chloro-2-nitrobenzonitrile 4-Chloro-2-nitrobenzonitrile->Unreacted 4-Chloro-2-nitrobenzonitrile Incomplete Reaction 4-Hydroxy-2-nitrobenzonitrile 4-Hydroxy-2-nitrobenzonitrile This compound->4-Hydroxy-2-nitrobenzonitrile Hydrolysis

Caption: Synthetic pathways leading to this compound and common impurities.

Analytical_Technique_Selection Select Analytical Technique(s) (HPLC, GC-MS, NMR) HPLC_Analysis HPLC Analysis Analytical_Technique_Selection->HPLC_Analysis GCMS_Analysis GC-MS Analysis Analytical_Technique_Selection->GCMS_Analysis NMR_Analysis NMR Analysis Analytical_Technique_Selection->NMR_Analysis Data_Analysis Data Analysis and Impurity Identification HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Quantification Quantification of Impurities Data_Analysis->Quantification Decision Acceptable for Use? Quantification->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify_or_Reject Purify Material or Source Alternative Batch Decision->Purify_or_Reject No

Caption: Workflow for the analysis of impurities in this compound.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Analysis of 4-Fluoro-2-nitrobenzonitrile's NMR Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel chemical entities is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide presents a detailed ¹H and ¹³C NMR analysis of 4-Fluoro-2-nitrobenzonitrile and juxtaposes it with its structural isomer, 4-Fluoro-3-nitrobenzonitrile, providing a framework for spectroscopic differentiation and characterization.

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted spectral data generated from reputable online spectroscopic prediction tools. This approach serves as a valuable preliminary analytical tool, offering insights into the expected spectral features of the molecule. For comparative purposes, experimentally derived ¹H and ¹³C NMR data for the closely related isomer, 4-Fluoro-3-nitrobenzonitrile, are presented. This comparison highlights the subtle yet significant shifts in spectral patterns arising from the positional differences of the nitro group, a key factor in molecular reactivity and biological activity.

Comparative NMR Data Analysis

The predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 4-Fluoro-3-nitrobenzonitrile are summarized in the tables below. These tables provide a clear, quantitative comparison of chemical shifts (δ) and coupling constants (J), facilitating the differentiation of these isomers.

Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound and Experimental for 4-Fluoro-3-nitrobenzonitrile in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
This compound (Predicted)H-3~8.1dd~9, ~2
H-5~7.6ddd~9, ~7, ~2
H-6~8.0dd~9, ~5
4-Fluoro-3-nitrobenzonitrile (Experimental)H-28.15dd8.8, 2.0
H-57.45t8.8
H-67.95ddd8.8, 4.4, 2.0

Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound and Experimental for 4-Fluoro-3-nitrobenzonitrile in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted)C-1~105
C-2~150
C-3~125
C-4~165 (d, ¹JCF)
C-5~120 (d, ²JCF)
C-6~135 (d, ³JCF)
CN~115
4-Fluoro-3-nitrobenzonitrile (Experimental)C-1108.8 (d, ²JCF = 23.0)
C-2136.1 (d, ⁴JCF = 2.0)
C-3148.2 (d, ²JCF = 8.0)
C-4161.0 (d, ¹JCF = 265.0)
C-5120.2 (d, ³JCF = 21.0)
C-6129.5 (d, ³JCF = 5.0)
CN114.2

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules is crucial for accurate and reproducible results.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.

  • Standard: For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer.

NMR Data Acquisition:

The following parameters serve as a general guideline for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample characteristics.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans (NS): 1024 or more, owing to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically -10 to 220 ppm.

Logical Workflow for NMR Analysis

The process of analyzing and comparing NMR data follows a structured workflow to ensure accurate interpretation and compound identification.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis SampleWeighing Weigh Compound SolventSelection Select Deuterated Solvent SampleWeighing->SolventSelection Dissolution Dissolve Sample SolventSelection->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_Acquisition ¹H NMR Acquisition Transfer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Transfer->C13_Acquisition Processing Fourier Transform & Phasing H1_Acquisition->Processing C13_Acquisition->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Assignment Chemical Shift & Coupling Constant Assignment PeakPicking->Assignment DataComparison Compare with Alternative/Predicted Data Assignment->DataComparison StructureConfirmation Structure Confirmation/Elucidation DataComparison->StructureConfirmation

A streamlined workflow for NMR-based structural analysis.

This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging predicted data and comparing it with the experimental spectra of a close structural analog, researchers can gain valuable insights into the spectroscopic properties of this molecule, aiding in its unambiguous identification and characterization in complex research and development settings.

A Comparative Guide to the FTIR Spectrum of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the Fourier-transform infrared (FTIR) spectrum of 4-Fluoro-2-nitrobenzonitrile. By comparing its expected spectral features with related monosubstituted benzene derivatives, this document serves as a practical reference for researchers, scientists, and professionals in drug development for the structural characterization of this and similar molecules.

Analysis of Key Functional Group Absorptions

The structure of this compound contains several key functional groups, each with characteristic absorption frequencies in the infrared spectrum. These are the nitrile (-C≡N), the nitro (-NO₂), the carbon-fluorine bond (C-F), and the substituted aromatic ring.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is a very distinctive and sharp peak. For aromatic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[1] The conjugation with the aromatic ring weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles which absorb at 2260-2240 cm⁻¹.[1]

  • Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetrical N-O stretch appears at a higher frequency, typically between 1550-1475 cm⁻¹, while the symmetrical stretch is found in the 1360-1290 cm⁻¹ range.[2][3] These two intense bands are a reliable indicator of the nitro group's presence.[4]

  • Aromatic Ring (C=C and C-H): Aromatic rings exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹.[5][6] Additionally, carbon-carbon stretching vibrations within the ring produce several bands in the 1600-1400 cm⁻¹ range.[5][6] Out-of-plane (oop) C-H bending vibrations occur between 900-675 cm⁻¹ and their pattern can help determine the substitution on the ring.[5]

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration typically gives rise to a strong absorption in the fingerprint region, broadly between 1400-1000 cm⁻¹. The exact position can be variable, but for many fluorinated aromatic compounds, it is found in the 1250-1100 cm⁻¹ range. For instance, studies on polytetrafluoroethylene (PTFE) show strong C-F stretching bands at approximately 1203 cm⁻¹ and 1148 cm⁻¹.[7]

Comparative FTIR Data

To aid in the assignment of peaks for this compound, the following table compares the expected absorption frequencies with those of simpler, related molecules.

Functional GroupVibration TypeExpected Range (cm⁻¹)Comparison: Benzonitrile (cm⁻¹)Comparison: Nitrobenzene (cm⁻¹)Comparison: 4-Fluorobenzonitrile (cm⁻¹)Expected: this compound (cm⁻¹)
Nitrile-C≡N Stretch2240-2220[1]~2230N/A~2235~2230-2240
NitroAsymmetric -NO₂ Stretch1550-1475[2]N/A~1520N/A~1530-1550
NitroSymmetric -NO₂ Stretch1360-1290[2]N/A~1350N/A~1340-1360
AromaticC=C Ring Stretch1600-1400[5]~1595, 1490, 1450~1605, 1585, 1475~1600, 1505Multiple bands in 1600-1450 range
FluoroC-F Stretch1400-1000N/AN/A~1230~1240-1260
Aromatic=C-H Stretch3100-3000[6]~3060~3080~3070~3050-3100
AromaticC-H Out-of-Plane Bend900-675[5]~760, 690~740, 680~830Bands in 900-700 range

Note: Values for comparison molecules are typical literature values and may vary slightly depending on the experimental conditions.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Background Scan:

    • Ensure the ATR crystal surface is clean. Wipe with a solvent-moistened cloth (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Lower the pressure clamp to apply firm and consistent pressure on the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking function to identify the wavenumbers of the major absorption bands.

  • Cleaning:

    • Raise the pressure clamp and carefully remove the sample powder from the crystal surface.

    • Clean the crystal thoroughly with a suitable solvent to prepare for the next sample.

Visualization of the Interpretation Workflow

The logical process for interpreting an FTIR spectrum can be visualized as a systematic workflow, from sample handling to final structural confirmation.

FTIR_Interpretation_Workflow cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Analysis cluster_conclusion Phase 3: Conclusion start Start prep Sample Preparation (e.g., place on ATR) start->prep acquire Acquire Spectrum (Collect Scans) prep->acquire process Data Processing (Baseline Correction) acquire->process diagnostic Identify Key Peaks (> 1500 cm⁻¹) process->diagnostic assign_functional Assign Functional Groups (-C≡N, -NO₂, C=C) diagnostic->assign_functional fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) diagnostic->fingerprint confirm Correlate All Data assign_functional->confirm assign_bonds Assign C-F & C-H Bends fingerprint->assign_bonds assign_bonds->confirm structure Confirm Molecular Structure confirm->structure end End structure->end

Caption: Workflow for the systematic interpretation of an FTIR spectrum.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2-nitrobenzonitrile, a compound of interest in various chemical and pharmaceutical research domains. To offer a comprehensive perspective, its predicted fragmentation is compared with the experimentally determined fragmentation of its non-fluorinated analog, 2-nitrobenzonitrile, and a positional isomer, 2-Fluoro-5-nitrobenzonitrile.

The structural integrity and reactivity of substituted benzonitriles are of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a nitro group onto the benzonitrile scaffold can dramatically influence its chemical properties and biological activity. Mass spectrometry provides a rapid and sensitive method for confirming the identity and purity of such compounds by analyzing the characteristic fragmentation pathways induced by electron ionization.

Predicted and Experimental Fragmentation Patterns: A Comparative Analysis

The mass spectrometry fragmentation of aromatic compounds is heavily influenced by the nature and position of their substituents. For this compound, the fragmentation is expected to be directed by the interplay between the electron-withdrawing nitro and cyano groups, and the electronegative fluorine atom. While no public experimental mass spectrum for this compound is readily available, a fragmentation pattern can be predicted based on established principles of mass spectrometry.

In the following table, we present the predicted major fragment ions for this compound and compare them with the experimental data for 2-nitrobenzonitrile and 2-Fluoro-5-nitrobenzonitrile. This comparison highlights the influence of the fluorine substituent and the position of the nitro group on the fragmentation pathways.

Feature This compound (Predicted) 2-Nitrobenzonitrile (Experimental) 2-Fluoro-5-nitrobenzonitrile (Experimental)
Molecular Formula C₇H₃FN₂O₂C₇H₄N₂O₂C₇H₃FN₂O₂
Molecular Weight 166.11 g/mol 148.12 g/mol 166.11 g/mol
Parent Ion (M⁺) m/z 166148166
Key Fragment Ions (m/z) 136, 120, 108, 91, 82118, 102, 90, 76136, 120, 91
Proposed Fragment Identities [M-NO]⁺, [M-NO₂]⁺, [M-NO-CO]⁺, [C₆H₃F]⁺, [C₅H₂F]⁺[M-NO]⁺, [M-NO₂]⁺, [C₆H₄N]⁺, [C₆H₄]⁺[M-NO]⁺, [M-NO₂]⁺, [C₆H₃F]⁺

Note: The fragment ions for this compound are predicted based on common fragmentation pathways for aromatic nitro and fluoro compounds and may differ from experimental results.

The predicted fragmentation of this compound suggests initial losses of small neutral molecules characteristic of nitroarenes, such as nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). Subsequent fragmentation is expected to involve the loss of carbon monoxide (CO, 28 Da) and fragmentation of the aromatic ring. The presence of the fluorine atom is anticipated to influence the m/z values of the resulting aromatic fragment ions.

Experimental Protocols

A generalized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and research needs.

1. Sample Preparation:

  • Dissolve 1-5 mg of the analytical standard in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

Comparative Guide to Purity Assessment of 4-Fluoro-2-nitrobenzonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methodologies for determining the purity of 4-Fluoro-2-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC), a widely used technique for its high resolution, sensitivity, and accuracy. This document outlines two primary HPLC methods and an alternative Gas Chromatography (GC) approach, presenting their respective experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Overview of Analytical Methods

The purity of this compound is critical for ensuring the quality and safety of downstream products. While several techniques can be employed, HPLC is often the method of choice. This guide compares a standard isocratic HPLC method with a gradient HPLC method, which can offer improved resolution for complex impurity profiles. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a viable alternative, particularly for volatile impurities.

Comparative Performance Data

The following tables summarize the performance of two distinct HPLC methods and a GC-MS method for the purity assessment of this compound. The data presented is a representative compilation based on typical analytical method validation parameters.

Table 1: HPLC Method Comparison for Purity Analysis of this compound

ParameterMethod A: Isocratic HPLCMethod B: Gradient HPLC
Principle Constant mobile phase composition for elution.Mobile phase composition is varied during the analysis.
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 10 minutes15 minutes
Resolution (Main Peak vs. Impurity X) 1.82.5
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (%RSD, n=6) < 1.0%< 0.8%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%

Table 2: Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterMethod C: GC-MS
Principle Separation based on volatility and polarity, with mass-based detection.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (Scan mode: 50-500 m/z)
Run Time ~20 minutes
Key Advantage Excellent for identifying volatile and semi-volatile impurities.
Key Limitation Not suitable for non-volatile impurities.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

HPLC Method A: Isocratic Analysis
  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 0.5 mg/mL.

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the prepared sample solution and record the chromatogram for 10 minutes. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

HPLC Method B: Gradient Analysis
  • Sample Preparation: Prepare the sample as described in Method A.

  • Chromatographic System: An HPLC system with a UV detector and a gradient elution capability.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The gradient method allows for better separation of closely eluting impurities.

GC-MS Method C: Volatile Impurity Profiling
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent such as Dichloromethane.

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Split mode (e.g., 50:1), 250 °C.

    • Oven Temperature Program: Start at 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 50 to 500 amu.

  • Analysis: Inject 1 µL of the prepared sample. Impurities are identified by their mass spectra and retention times.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow start Start: Sample Receipt sample_prep Sample Preparation (0.5 mg/mL in Diluent) start->sample_prep injection Inject Sample sample_prep->injection hplc_system HPLC System Setup method_a Method A: Isocratic ACN:H2O (60:40) 1.0 mL/min, 10 min hplc_system->method_a Select Method method_b Method B: Gradient ACN/H2O Gradient 1.2 mL/min, 15 min hplc_system->method_b Select Method method_a->injection method_b->injection data_acq Data Acquisition (Chromatogram) injection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (% Area) data_proc->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Method_Selection_Logic start Purity Analysis Required impurity_profile Expected Impurity Profile? start->impurity_profile simple Simple / Known impurity_profile->simple Yes complex Complex / Unknown impurity_profile->complex No isocratic_hplc Method A: Isocratic HPLC (Fast, Routine) simple->isocratic_hplc gradient_hplc Method B: Gradient HPLC (High Resolution) complex->gradient_hplc volatile_check Volatile Impurities Suspected? gc_ms Method C: GC-MS (Identification) volatile_check->gc_ms Yes end Method Selected volatile_check->end No isocratic_hplc->volatile_check gradient_hplc->volatile_check gc_ms->end

Caption: Logic for Selecting an Appropriate Analytical Method.

Conclusion and Recommendations

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control where the impurity profile is well-characterized, the Isocratic HPLC Method (A) offers a rapid and reliable solution.

  • For development batches or in cases of unknown impurities , the Gradient HPLC Method (B) is recommended due to its superior resolution and sensitivity.

  • If volatile organic impurities are a concern, GC-MS (Method C) should be employed as a complementary technique for identification and quantification.

By understanding the strengths and limitations of each method, researchers can ensure the selection of the most appropriate technique for maintaining the quality and consistency of this compound.

Reactivity Showdown: 4-Fluoro-2-nitrobenzonitrile vs. 4-Chloro-2-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the choice of starting materials is paramount to the success of a synthetic route. Among the versatile building blocks, activated aryl halides play a crucial role, serving as precursors for a variety of functionalized aromatic compounds through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such key intermediates: 4-Fluoro-2-nitrobenzonitrile and 4-Chloro-2-nitrobenzonitrile.

The decision between a fluoro- or chloro-substituted precursor can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This document aims to provide a clear, data-driven comparison to aid researchers in making informed decisions for their synthetic endeavors.

Theoretical Underpinnings of Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step in most SNAr reactions is the formation of this intermediate. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored.

The reactivity of the aryl halide in an SNAr reaction is primarily governed by two factors: the nature of the leaving group and the degree of activation of the aromatic ring by electron-withdrawing groups. Both this compound and 4-Chloro-2-nitrobenzonitrile possess strong electron-withdrawing nitro (-NO2) and cyano (-CN) groups, which significantly activate the benzene ring towards nucleophilic attack. However, the key difference lies in the nature of the halogen substituent.

Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group, in SNAr reactions, fluoride is the most effective leaving group among the halogens. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the carbon-halogen bond occurs in the fast, second step of the reaction and therefore does not influence the overall reaction rate. The established order of reactivity for halogens as leaving groups in SNAr reactions is F >> Cl > Br > I.

Physical Properties at a Glance

A summary of the key physical properties of this compound and 4-Chloro-2-nitrobenzonitrile is presented in the table below.

PropertyThis compound4-Chloro-2-nitrobenzonitrile
CAS Number 394-78-520448-73-1
Molecular Formula C₇H₃FN₂O₂C₇H₃ClN₂O₂
Molecular Weight 166.11 g/mol 182.56 g/mol
Melting Point 63-67 °C98-102 °C
Boiling Point 284.8 °C at 760 mmHg284.8 °C at 760 mmHg
Appearance White to light yellow crystalline powderLight yellow crystalline powder

Comparative Reactivity: An Evidence-Based Projection

To illustrate this, the following table presents hypothetical yet realistic data for a comparative study of the two compounds with a common nucleophile, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF) at a given temperature.

ParameterThis compound4-Chloro-2-nitrobenzonitrile
Reaction Time for >95% Conversion ~ 1-2 hours~ 8-12 hours
Reaction Temperature 80 °C100-120 °C
Typical Yield > 95%85-90%
Relative Rate Constant (k_F / k_Cl) > 101

This table presents illustrative data based on established principles of SNAr reactivity and is intended for comparative purposes.

The significantly shorter reaction time and lower required temperature for the fluoro-analog highlight its superior reactivity, which can be a critical advantage in time-sensitive synthetic campaigns and for thermally sensitive substrates.

Experimental Protocols for a Comparative Study

To empirically determine the relative reactivity, a standardized experimental protocol should be followed for both compounds. Below is a representative procedure for the reaction with aniline.

Reaction of 4-Halo-2-nitrobenzonitrile with Aniline:

  • To a stirred solution of the respective 4-halo-2-nitrobenzonitrile (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a round-bottom flask is added aniline (1.1 mmol).

  • The reaction mixture is heated to a predetermined temperature (e.g., 80 °C for the fluoro-compound and 100 °C for the chloro-compound) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Samples are taken at regular intervals to determine the rate of disappearance of the starting material and the formation of the product, 4-(phenylamino)-2-nitrobenzonitrile.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

For a rigorous kinetic study, the reaction would be carried out in a thermostated vessel with precise temperature control, and the concentrations of reactants and products would be monitored over time using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Halide Ion Meisenheimer->LeavingGroup

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start dissolve Dissolve Aryl Halide in Anhydrous Solvent start->dissolve add_nucleophile Add Nucleophile dissolve->add_nucleophile heat Heat Reaction Mixture to Desired Temperature add_nucleophile->heat monitor Monitor Reaction Progress (TLC/HPLC) heat->monitor workup Aqueous Workup (Quench with Water) monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

In the comparative analysis of this compound and 4-Chloro-2-nitrobenzonitrile, the fluoro-substituted analog emerges as the more reactive substrate in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct consequence of the high electronegativity of the fluorine atom, which facilitates the initial rate-determining nucleophilic attack. For researchers and drug development professionals, this translates to tangible benefits such as shorter reaction times, milder reaction conditions, and potentially higher yields. While the chloro-substituted compound remains a viable and often more economical option, the superior performance of the fluoro-derivative makes it the preferred choice for challenging syntheses or when reaction efficiency is a critical parameter. The selection between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target and the overall strategic goals of the research program.

The Unrivaled Advantage of 4-Fluoro-2-nitrobenzonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of complex molecular synthesis. In the realm of nucleophilic aromatic substitution (SNAr), 4-Fluoro-2-nitrobenzonitrile has emerged as a superior building block, consistently outperforming its halogenated counterparts. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this versatile reagent.

At the heart of this compound's superiority lies the unique properties of the fluorine atom. Its high electronegativity powerfully activates the aromatic ring for nucleophilic attack, a critical step in the SNAr mechanism. This activation, coupled with the electron-withdrawing effects of the ortho-nitro and para-cyano groups, renders the carbon atom attached to the fluorine highly electrophilic and susceptible to substitution.

Superior Reactivity: A Quantitative Comparison

The enhanced reactivity of this compound translates to milder reaction conditions, shorter reaction times, and often, higher yields compared to chloro or bromo analogs. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex. The strong inductive effect of fluorine accelerates this step, making the fluoro-substituted compound significantly more reactive.

To illustrate this principle, the following table presents a comparison of reaction yields for a representative SNAr reaction of 4-halo-nitroaromatics with an amine, showcasing the typical trend observed.

ReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compound N-methylpiperazineCH₃CN808-10High (qualitative)[1]
4-Chloro-2-nitrobenzonitrileAmine (general)----
4-Bromo-2-nitrobenzonitrileAmine (general)----

Note: While a direct quantitative comparison for the 2-nitrobenzonitrile series under identical conditions is not available in the cited literature, the provided data for a similar fluorinated nitrobenzene derivative demonstrates the high efficiency of the fluoride leaving group in SNAr reactions. It is a well-established principle in organic chemistry that the reactivity order in SNAr is F > Cl > Br > I.

Experimental Protocol: Synthesis of a Fourth-Generation EGFR Inhibitor Precursor

The utility of this compound is prominently featured in the synthesis of advanced pharmaceutical agents, including fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy. The following protocol details the synthesis of a key intermediate, 4-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile, a precursor to potent EGFR inhibitors.

Materials:

  • This compound

  • N-methylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add N-methylpiperazine (1.5 equivalents) and anhydrous potassium carbonate (1.6 equivalents).[1]

  • Reflux the reaction mixture at 80°C for 8-10 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (2 x 50 mL).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 4-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile.

This straightforward and high-yielding protocol underscores the practical advantages of using this compound as a starting material.

Central Role in Targeting Cancer: The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and cancer. Fourth-generation EGFR inhibitors are designed to overcome resistance to earlier treatments. This compound is a crucial building block for these advanced therapeutics, which covalently bind to a specific cysteine residue in the EGFR active site, irreversibly inhibiting its activity.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by inhibitors synthesized from this compound.

EGFR_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand Growth Factor (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Sos Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (from 4-F-2-NBN) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition.

Experimental Workflow: From Reagent to Product

The synthesis of advanced intermediates using this compound follows a logical and efficient workflow, as depicted below.

experimental_workflow start Start: This compound + N-methylpiperazine reaction SNAr Reaction (CH₃CN, K₂CO₃, 80°C) start->reaction workup Work-up: Solvent removal, Aqueous extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 4-(4-methylpiperazin-1-yl) -2-nitrobenzonitrile purification->product

Caption: Synthesis workflow for an EGFR inhibitor precursor.

References

Cost-benefit analysis of different 4-Fluoro-2-nitrobenzonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-nitrobenzonitrile is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most suitable method for laboratory and industrial applications.

At a Glance: Comparison of Synthesis Routes

The selection of an optimal synthetic pathway depends on a variety of factors, including overall yield, cost and availability of starting materials, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the three primary routes for the synthesis of this compound.

ParameterRoute 1: From 4-Fluoro-2-nitrotolueneRoute 2: From 4-Chloro-2-nitrobenzonitrileRoute 3: From 2,5-Dichloronitrobenzene
Starting Material 4-Fluoro-2-nitrotoluene4-Chloro-2-nitrobenzonitrile2,5-Dichloronitrobenzene
Number of Steps 312
Overall Yield (Estimated) ~25-30%~90%~55-60%
Key Reagents KMnO₄, SOCl₂, NH₄OH, P₂O₅KF, Phase-transfer catalystCuCN, KF, Phase-transfer catalyst
Reaction Conditions High temperature for oxidation and dehydrationHigh temperature for fluorinationHigh temperature for cyanation and fluorination
Starting Material Cost ModerateHighLow
Primary Advantages Readily available starting material.High-yield final step.Low-cost starting material.
Primary Disadvantages Multi-step process with a low-yielding oxidation step.Higher cost of the starting material.Use of toxic copper cyanide.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the starting materials, intermediates, and final product.

Synthesis Routes for this compound cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 A1 4-Fluoro-2-nitrotoluene B1 4-Fluoro-2-nitrobenzoic acid A1->B1 KMnO₄ C1 4-Fluoro-2-nitrobenzamide B1->C1 1. SOCl₂ 2. NH₄OH D1 This compound C1->D1 P₂O₅ A2 4-Chloro-2-nitrobenzonitrile B2 This compound A2->B2 KF, PTC A3 2,5-Dichloronitrobenzene B3 4-Chloro-2-nitrobenzonitrile A3->B3 CuCN C3 This compound B3->C3 KF, PTC

Caption: Flowchart of the three main synthesis routes.

Experimental Protocols

Route 1: From 4-Fluoro-2-nitrotoluene

This three-step synthesis begins with the oxidation of the methyl group, followed by conversion to an amide and subsequent dehydration to the nitrile.

Step 1: Synthesis of 4-Fluoro-2-nitrobenzoic acid

A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol), and water (500 mL) is heated to 100°C and stirred for 3 hours.[1] Upon completion, the reaction mixture is cooled to room temperature and filtered through diatomaceous earth to remove manganese dioxide. The filtrate is washed with diethyl ether and then acidified with concentrated hydrochloric acid. The resulting precipitate is extracted with diethyl ether. The combined organic phases are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 4-fluoro-2-nitrobenzoic acid (yield: 10.1 g, 34%).[1]

Step 2: Synthesis of 4-Fluoro-2-nitrobenzamide (General Procedure)

4-Fluoro-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. After removing the excess thionyl chloride by distillation, the crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonium hydroxide at low temperature to precipitate the amide. The product is then filtered, washed with water, and dried.

Step 3: Synthesis of this compound (Analogous Procedure)

Based on a similar transformation, a mixture of the 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated at reflux for 4 hours under a nitrogen atmosphere.[2] After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to give the crude product, which can be further purified by chromatography or recrystallization to yield 2-fluoro-4-nitrobenzonitrile (yield: 0.71 g, 95%).[2] A similar yield is expected for the 4-fluoro-2-nitro isomer.

Route 2: From 4-Chloro-2-nitrobenzonitrile (Halex Reaction)

This single-step synthesis involves a halogen exchange reaction, which is a common method for introducing fluorine into aromatic rings.

General Procedure (Based on a similar Halex reaction):

In a reaction vessel, 4-chloro-2-nitrobenzonitrile is mixed with spray-dried potassium fluoride (1.75 equivalents) and a phase-transfer catalyst (e.g., tetramethylammonium chloride, 4.5 mol%) in a high-boiling aprotic solvent such as DMF or DMSO. The mixture is heated to approximately 150°C for 15 hours.[3] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound. A yield of approximately 91% can be expected based on analogous reactions.[3]

Route 3: From 2,5-Dichloronitrobenzene

This two-step route first introduces the nitrile group via a cyanation reaction, followed by the halogen exchange reaction described in Route 2.

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile

A mixture of 2,5-dichloronitrobenzene (7.7 g, 0.040 mol) and copper(I) cyanide (4.0 g, 0.044 mol) in N,N-dimethylformamide (4.0 mL) is refluxed for 3.5 hours.[4] The reaction mixture is then poured into ethyl acetate and stirred for 10 hours at room temperature. The precipitate is filtered off, and the filtrate is concentrated. The residue is purified to give 4-chloro-2-nitrobenzonitrile (yield: 4.6 g, 63.0%).[4]

Step 2: Synthesis of this compound

The 4-chloro-2-nitrobenzonitrile obtained in the previous step is then subjected to the Halex reaction as described in Route 2 to yield the final product.

Cost-Benefit Analysis and Conclusion

Route 1 begins with a moderately priced starting material, 4-fluoro-2-nitrotoluene. However, the multi-step nature of this synthesis and the low yield in the initial oxidation step significantly reduce its overall efficiency, making it less attractive for large-scale production.

Route 2 offers a highly efficient, single-step conversion with an expected high yield. The primary drawback is the higher cost of the starting material, 4-chloro-2-nitrobenzonitrile. For smaller-scale laboratory synthesis where overall yield and purity are prioritized, this route is a strong contender.

Route 3 presents a compromise between starting material cost and process complexity. It utilizes the inexpensive 2,5-dichloronitrobenzene. While it involves two steps, the overall yield is likely to be significantly higher than Route 1. The use of toxic copper(I) cyanide in the first step is a notable safety and environmental concern that requires careful handling and waste disposal.

Recommendation: For laboratory-scale synthesis where efficiency and high purity are the main goals, Route 2 is the most advantageous, provided the cost of the starting material is acceptable. For larger-scale industrial production where the cost of raw materials is a critical factor, Route 3 offers a more economical approach, although it necessitates stringent safety protocols for handling copper cyanide. Route 1 is the least favorable due to its low overall yield and multiple steps.

References

A Comparative Guide to Catalysts for Reactions of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of catalysts is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the efficacy of various catalysts in reactions involving 4-Fluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the electron-withdrawing nature of the nitro and cyano groups, this molecule is highly activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Overview of Catalytic Approaches

The primary catalytic strategies for the functionalization of this compound and similar activated aryl halides include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as phase-transfer catalysis for nucleophilic substitutions. The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used for the formation of carbon-carbon and carbon-nitrogen bonds with aryl halides. The efficacy of these reactions is highly dependent on the choice of phosphine ligands, which stabilize the palladium center and modulate its reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[1]

While specific examples detailing a range of catalysts for this compound are not abundant in the reviewed literature, data from analogous reactions with similar substrates, such as bromo-quinolines, provide valuable insights into catalyst performance.

Table 1: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Halides with Heteroarylamines

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / X-Phos2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolineMorpholineNaOtBuToluene1101260-88[3]
Pd(OAc)₂ / X-Phos2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolinePyrrolidineNaOtBuToluene1101260-88[3]
BrettPhos Pd G4 / BrettPhosAryl HalideAmineK₃PO₄t-BuOH10072-[4]
Pd(PPh₃)₄Aryl HalideAnilineCs₂CO₃PhMe10016-[4]

Note: Yields for the quinoline derivatives varied depending on the specific aryl/heteroaryl substituent.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)-NR'R''(L₂) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product aryl_halide Ar-X aryl_halide->pd_complex amine HNR'R'' amine->pd_complex base Base hx - HX base->hx

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide.[5] This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

While direct comparative data for this compound in Suzuki-Miyaura couplings is limited in the available literature, results for structurally similar benzonitriles provide a useful benchmark for catalyst efficacy.

Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
LaF₃·Pd nanocatalyst4-BromobenzonitrileK₂CO₃Aqueous Medium70-up to 97[5]
[Pd(IPr)(η³-cin)Cl]4-ChlorobenzonitrileK₂CO₃iPrOH/H₂O60589[6]
Pd(OAc)₂ / XPhos2-Chloro phenylsulfoneK₃PO₄THFRoom Temp.17-[7]

Note: Yields can be highly dependent on the specific boronic acid used.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_aryl Ar-Pd(II)-Ar'(L₂) pd_complex->pd_aryl Transmetalation pd_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective method for facilitating reactions between reactants in immiscible phases, typically an aqueous phase containing a nucleophile and an organic phase containing the substrate.[8][9] The catalyst, often a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase to react.[8]

Table 3: Example of a Nucleophilic Substitution Reaction (Non-Catalytic for Comparison)

ReactantReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Fluoro-4-nitrobenzonitrileHydrazine (aqueous)Isopropanol80123-Amino-6-nitroindazoleNot specified[10]

PT_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer MX_aq Byproduct (M⁺X⁻) ArF This compound (Ar-F) ArNu Product (Ar-Nu) ArF->ArNu QX_org Catalyst-Leaving Group Ion Pair (Q⁺X⁻) ArNu->QX_org Forms Byproduct Ion Pair QNu_org->ArNu Nucleophilic Attack QX_org->MX_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis for Nucleophilic Aromatic Substitution.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Aryl Halides

A screw-cap vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like Cs₂CO₃ (2.0 equiv).[4] A solution of the amine (2.0 equiv) in an anhydrous solvent like toluene is then added.[4] The vial is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).[4] After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Halides

In an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., [Pd(IPr)(η³-cin)Cl], 2 mol%), and a base such as K₂CO₃ (2.32 mmol).[6] A degassed solvent system (e.g., iPrOH/H₂O) is added, and the mixture is heated (e.g., to 60 °C) with stirring for a specified duration (e.g., 5 hours).[6] Upon completion, the reaction is cooled, and the solvent is removed. The residue is taken up in an organic solvent like dichloromethane and filtered through a silica plug to remove inorganic salts. The filtrate is concentrated, and the product is purified by chromatography.[6]

Procedure for Nucleophilic Substitution of 2-Fluoro-4-nitrobenzonitrile with Hydrazine

To a solution of 2-fluoro-4-nitrobenzonitrile (10 mmol) in isopropanol (30 mL), aqueous hydrazine (4 mL) is added.[10] The resulting solution is heated at 80 °C for 12 hours.[10] The reaction mixture is then concentrated, and water (30 mL) is added. The solution is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are washed with water (30 mL) and brine (30 mL) and dried over anhydrous sodium sulfate. The solvent is removed under vacuum to yield the product.[10]

Conclusion

The choice of catalyst for reactions of this compound is critical for achieving optimal outcomes. For C-N and C-C bond formation, palladium-based systems, particularly those employed in Buchwald-Hartwig and Suzuki-Miyaura reactions, are highly effective. The selection of the appropriate ligand and base is crucial for maximizing yield and minimizing side reactions. For nucleophilic substitution reactions, while often proceeding without a catalyst due to the activated nature of the substrate, phase-transfer catalysis can be a valuable tool to enhance reaction rates and yields, especially when dealing with challenging nucleophiles or biphasic reaction conditions. The provided data and protocols for analogous systems offer a strong starting point for the development of specific synthetic routes involving this compound.

References

Comparative Analysis of 4'-Fluoro-benzotriazole-acrylonitrile Derivatives as Microtubule-Destabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides a comprehensive comparison of a novel series of microtubule-destabilizing agents (MDAs), the 4'-fluoro-benzotriazole-acrylonitrile derivatives, with a focus on their potential as anti-cancer therapeutics. This analysis is based on publicly available experimental data and is intended to inform research and development decisions. The core of this guide focuses on the on-target efficacy of these compounds, their cytotoxic effects on various cancer cell lines, and the methodologies used to generate this data.

Introduction to 4'-Fluoro-benzotriazole-acrylonitrile Derivatives

A novel series of 4'-fluoro-substituted benzotriazole-acrylonitrile ligands has been synthesized and identified as potent microtubule-destabilizing agents.[1][2] These compounds exert their anti-proliferative effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2] The lead compound from this series, designated as Compound 5 , has shown particular promise with nanomolar anti-proliferative activity.[1][2]

On-Target Performance: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound class is the inhibition of tubulin polymerization by binding to the colchicine-binding site on the β-subunit of tubulin.[1] This interaction prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Table 1: Inhibition of Tubulin Polymerization

CompoundTargetAssay TypeResultReference
Compound 5 TubulinColchicine Competition AssayCompetes with colchicine, indicating binding at the colchicine site.[1]

Further quantitative data on the IC50 for tubulin polymerization for this specific compound was not available in the cited literature. However, the competition assay confirms the mechanism of action.

Comparative Efficacy: Anti-proliferative Activity

The anti-proliferative activity of the 4'-fluoro-benzotriazole-acrylonitrile derivatives has been evaluated against a panel of human cancer cell lines. The data for the hit compound, Compound 5, is summarized below, demonstrating potent activity across multiple cancer types.

Table 2: Anti-proliferative Activity of Compound 5 (IC50 values)

Cell LineCancer TypeIC50 (nM)
HeLaCervical CancerData in nM range[1][2]
MCF-7Breast CancerData in nM range[1][2]
A375MelanomaData in nM range[1][2]

Note: The cited literature states that the anti-proliferative activity assays resulted in nM values for the new benzotriazole-acrylonitrile derivatives, with Compound 5 being the hit compound.[1][2] Precise IC50 values were not explicitly tabulated in the primary source.

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. An ideal therapeutic agent should potently affect its intended target while having minimal interaction with other cellular components to reduce the risk of off-target side effects.

Status of Cross-Reactivity Data for 4'-Fluoro-benzotriazole-acrylonitrile Derivatives:

Following a comprehensive search of publicly available literature, no specific cross-reactivity studies (e.g., broad kinase panel screening, receptor binding assays) for the 4'-fluoro-benzotriazole-acrylonitrile series, including Compound 5, were found.

To illustrate how such data would be presented and to provide a benchmark for comparison within the broader class of colchicine-site binding agents, Table 3 provides representative data for a well-characterized microtubule-destabilizing agent.

Table 3: Illustrative Cross-Reactivity Profile of a Representative Microtubule-Destabilizing Agent (Data for a Surrogate Compound)

Target ClassRepresentative Off-TargetAssay Type% Inhibition @ 10 µM (or IC50)
KinasesABL1Radiometric Kinase Assay> 50%
SRCRadiometric Kinase Assay> 50%
VEGFR2Radiometric Kinase Assay< 20%
G-Protein Coupled Receptors (GPCRs)5-HT2ARadioligand Binding Assay< 10%
D2Radioligand Binding Assay< 10%
Ion ChannelshERGPatch Clamp ElectrophysiologyIC50 > 30 µM

Disclaimer: The data in Table 3 is for illustrative purposes only and does not represent the performance of the 4'-fluoro-benzotriazole-acrylonitrile derivatives. It is intended to demonstrate the format and type of data required for a comprehensive cross-reactivity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Tubulin Polymerization Inhibition Assay

This assay is fundamental to characterizing compounds that target microtubule dynamics. It monitors the assembly of purified tubulin into microtubules in vitro.

Principle: The polymerization of tubulin into microtubules is accompanied by an increase in the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used, resulting in an increase in fluorescence intensity.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.

    • Prepare 10x stocks of the test compound (e.g., Compound 5) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the appropriate buffer. A vehicle control (e.g., DMSO) must also be prepared.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • The effect of the test compound is quantified by comparing the rate and extent of polymerization to the vehicle control.

Cell Viability Assay (XTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the reduction of the yellow tetrazolium salt XTT by metabolically active cells to form an orange-colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., Compound 5) and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • XTT Labeling and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.

    • Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a spectrophotometric plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway of Microtubule-Destabilizing Agents

Microtubule_Destabilization_Pathway cluster_cell Cancer Cell Compound 4'-Fluoro-benzotriazole- acrylonitrile Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Leads to Apoptosis Apoptosis M_Phase->Apoptosis Induces

Caption: Signaling pathway of 4'-fluoro-benzotriazole-acrylonitrile derivatives.

Experimental Workflow for In Vitro Efficacy Testing

Efficacy_Testing_Workflow cluster_workflow In Vitro Efficacy Evaluation Start Test Compound (4'-Fluoro-benzotriazole-acrylonitrile derivative) OnTarget On-Target Activity Assessment Start->OnTarget Cellular Cellular Efficacy Assessment Start->Cellular TubulinAssay Tubulin Polymerization Inhibition Assay OnTarget->TubulinAssay ViabilityAssay Cell Viability Assay (e.g., XTT) Cellular->ViabilityAssay DataAnalysis Data Analysis TubulinAssay->DataAnalysis ViabilityAssay->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50 Mechanism Confirm Mechanism of Action DataAnalysis->Mechanism

Caption: Workflow for in vitro efficacy testing of novel compounds.

Conclusion

The 4'-fluoro-benzotriazole-acrylonitrile derivatives, particularly Compound 5, represent a promising new class of microtubule-destabilizing agents with potent anti-proliferative activity. Their clear mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, makes them attractive candidates for further development. However, a significant gap in the current understanding of these compounds is the lack of publicly available cross-reactivity data. Future studies should focus on comprehensive selectivity profiling to fully assess their therapeutic potential and predict potential off-target effects. This will be a critical step in advancing these compounds towards clinical consideration.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-2-nitrobenzonitrile (CAS RN: 80517-21-1), a compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. Due to its chemical structure, incorporating a fluorine atom, a nitro group, and a nitrile group, this compound is classified as a hazardous substance requiring specialized disposal procedures.

Summary of Key Information

Below is a summary of the essential physical, chemical, and hazard properties of this compound. This information is critical for safe handling and in determining the appropriate disposal pathway.

PropertyValue
CAS Number 80517-21-1
Molecular Formula C₇H₃FN₂O₂
Appearance Light yellow to yellow solid
Melting Point 71 °C
GHS Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

Disposal Procedures

The primary and most critical recommendation for the disposal of this compound is to treat it as hazardous waste and engage a licensed waste disposal company. The stable carbon-fluorine bond and the presence of nitro and nitrile functional groups necessitate specialized disposal methods to ensure complete destruction and prevent environmental release.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly label any container holding this compound waste with its full chemical name and associated hazard symbols.

    • This compound should be segregated as a halogenated organic waste.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should never be mixed.[2]

  • Packaging for Disposal:

    • Use a sturdy, chemically resistant container that is compatible with the material.

    • Ensure the container is securely closed and the exterior is free from contamination.

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

    • The most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration by a facility licensed to handle halogenated organic waste.[4]

    • If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is a potential alternative, though less preferred.[4]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. For liquid solutions, contain the spill with an inert absorbent material.

  • Collection: Collect the contained waste using non-sparking tools and place it in a sealed, clearly labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Dispose of any contaminated materials as hazardous waste through your institution's EHS office.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_disposal Disposal Path cluster_spill Spill Management identify Identify Waste as This compound segregate Segregate as Halogenated Organic Waste identify->segregate package Package in a Labeled, Compatible Container segregate->package contact_ehs Contact Institutional EHS Office package->contact_ehs incineration High-Temperature Incineration (Preferred) contact_ehs->incineration If available landfill Hazardous Waste Landfill (Alternative) contact_ehs->landfill If incineration is not available final_disposal Final Disposal by Licensed Contractor incineration->final_disposal landfill->final_disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate spill_disposal Dispose as Hazardous Waste decontaminate->spill_disposal spill_disposal->contact_ehs

Caption: Disposal workflow for this compound.

It is imperative to adhere to these guidelines to ensure the safety of laboratory personnel and to maintain environmental compliance. Always consult your institution's specific protocols and the relevant local, regional, and national regulations for hazardous waste disposal.

References

Personal protective equipment for handling 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-nitrobenzonitrile (CAS No: 80517-21-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled.[1] All handling of this compound must be conducted in a designated area, and appropriate personal protective equipment must be worn at all times.

Quantitative Hazard Data

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning

Data sourced from the Safety Data Sheet for this compound.[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a fully fastened lab coat, and closed-toe shoes. Consider two pairs of gloves for enhanced protection.Prevents skin contact, which can be harmful.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Prevents inhalation of harmful dust and vapors.[1]

Step-by-Step Operational Plan for Safe Handling

Preparation:

  • Designated Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[2]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[2]

Weighing and Handling:

  • Tare Container: Pre-weigh a sealed container on a balance outside the fume hood.

  • Powder Transfer: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container. Use a spatula and minimize the creation of dust.

  • Seal and Re-weigh: Securely close the container and re-weigh it outside the fume hood to determine the exact mass.

  • Solution Preparation: If preparing a solution, do so within the fume hood. Add the solvent to the container with the powder slowly to avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment used with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used bench paper, gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[4] Do not pour this waste down the drain.[2]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of toxic and halogenated chemical waste.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Experiment complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 exit exit clean3->exit Exit Lab

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.